molecular formula C7H8IN B1348545 5-Iodo-2-methylaniline CAS No. 83863-33-6

5-Iodo-2-methylaniline

Cat. No.: B1348545
CAS No.: 83863-33-6
M. Wt: 233.05 g/mol
InChI Key: IOEHXNCBPIBDBZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methylaniline is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methylaniline
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEHXNCBPIBDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232753
Record name 5-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83863-33-6
Record name 5-Iodo-2-methylaniline
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Record name 5-Iodo-o-toluidine
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Record name 5-Iodo-o-toluidine
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Record name 5-iodo-o-toluidine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodo-2-methylaniline (CAS: 83863-33-6)

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It details its physicochemical properties, safety and handling protocols, and its significant applications in the pharmaceutical and chemical industries. This document is intended to serve as a vital resource for professionals engaged in organic synthesis, drug discovery, and materials science.

General Information

This compound, also known by its synonyms 5-iodo-o-toluidine and 2-Amino-4-iodotoluene, is an aromatic amine.[1][2][3][4] Its structure, featuring an iodine substituent, makes it a highly reactive and versatile intermediate in a variety of organic syntheses.[1][3] This reactivity is particularly valuable in the development of complex molecular architectures required for pharmaceuticals, agrochemicals, and dyes.[1][3] The presence of the iodine atom facilitates diverse coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in building the complex structures of many pharmaceutical agents.[5]

IdentifierValue
CAS Number 83863-33-6[1][2][3][4][6][7][8][9][10][11]
Molecular Formula C₇H₈IN[1][2][7]
Molecular Weight 233.05 g/mol [1][7]
Synonyms 5-iodo-o-toluidine, 2-Amino-4-iodotoluene[1][2][3][4]
InChI Key IOEHXNCBPIBDBZ-UHFFFAOYSA-N
SMILES Cc1ccc(I)cc1N

Physicochemical Properties

The compound is typically a solid at room temperature and is soluble in solvents like methanol.[10] It is sensitive to air and light, necessitating specific storage conditions to maintain its stability.[2][10]

PropertyValue
Appearance Light yellow to brown to dark green powder/crystal[1][3][4][11][12]
Melting Point 48-52 °C[1][3][8]
Boiling Point 273 °C at 760 mmHg[1][3][8]
Flash Point >110 °C (>230 °F)
Purity ≥97-98% (GC)[1][3]
Solubility Soluble in Methanol[10]
pKa 3.49 ± 0.10 (Predicted)[10]

Safety and Handling

This compound is classified as toxic and hazardous. Proper personal protective equipment (PPE), including gloves, eye shields, and face shields, is mandatory when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood.[2]

Hazard ClassCodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed[2][4][11]
Skin Corrosion/IrritationH315Causes skin irritation
Skin SensitizationH317May cause an allergic skin reaction[2]
Serious Eye Damage/IrritationH318Causes serious eye damage[2]
STOT - Single ExposureH335May cause respiratory irritation[2]

Storage and Stability:

  • Storage Temperature : Recommended storage is between 2-8 °C or at room temperature in a dry, dark place.[1][3][10]

  • Stability : The compound is stable under recommended storage conditions but is sensitive to air.[2] It should be stored under an inert atmosphere.[2]

  • Incompatibilities : Avoid strong oxidizing agents and strong acids.[2]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable building block in several industrial and research areas:

  • Pharmaceutical Development : It is a crucial intermediate for synthesizing a range of pharmaceuticals, particularly those targeting neurological disorders and for use as anti-cancer agents.[1][3][5] Its structure is leveraged to create novel compounds with cytotoxic properties.[5]

  • Agrochemical Formulations : The compound is used in the creation of effective pesticides and herbicides.[1][3]

  • Dyes and Pigments : It serves as a precursor in the production of vibrant dyes.[1][3]

  • Material Science : It is applied in formulating advanced polymers and composites.[1][3][12]

The role of intermediates like this compound is critical in drug development, bridging basic chemical research with industrial production.[] They are instrumental in modifying lead compounds to enhance efficacy, improve bioavailability, and reduce toxicity.[]

G cluster_0 Drug Development Workflow A This compound (Intermediate) B Coupling Reaction (e.g., Suzuki, Heck) A->B Reactant C Complex Molecule (Precursor to API) B->C Synthesis D Active Pharmaceutical Ingredient (API) C->D Final Synthesis Step E Drug Formulation & Clinical Trials D->E Manufacturing

Caption: Role of this compound as an intermediate in drug development.

Experimental Protocols

Synthesis of this compound from 4-Iodo-2-nitrotoluene

A common method for synthesizing this compound is through the reduction of 4-Iodo-2-nitrotoluene.[8][10]

Materials:

  • 4-Iodo-1-methyl-2-nitrobenzene (starting material)

  • Ethanol

  • Platinum sulfide

  • Ammonium formate

  • Celite

  • Water

  • Dichloromethane

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-iodo-1-methyl-2-nitrobenzene (25.0 g, 107 mmol) in 300 mL of ethanol in a suitable reaction vessel.[10]

  • Add platinum sulfide (3.00 g) and ammonium formate (20.3 g, 321 mmol) to the solution.[10]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[10]

  • After the reaction is complete, cool the mixture to 22 °C.[10]

  • Filter the mixture through a Celite pad to remove solid impurities.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[10]

  • Dilute the crude product with 300 mL of water.[10]

  • Extract the aqueous solution with dichloromethane (3 x 200 mL).[10]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[10]

  • Concentrate the final organic phase under reduced pressure to yield the target product, this compound.[8][10] (Expected yield: ~95%).[8][10]

G start Start: 4-Iodo-2-nitrotoluene in Ethanol reagents Add: Platinum Sulfide & Ammonium Formate start->reagents reflux Reflux for 12 hours reagents->reflux cool Cool to 22°C reflux->cool filter Filter through Celite cool->filter concentrate1 Concentrate Filtrate (Reduced Pressure) filter->concentrate1 extract Dilute with Water & Extract with CH2Cl2 concentrate1->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate2 Concentrate Organic Phase (Reduced Pressure) wash_dry->concentrate2 end End Product: This compound concentrate2->end

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Physical Properties of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-2-methylaniline (CAS No: 83863-33-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates essential data, including molecular and spectral characteristics, and presents a representative experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and development applications.

Core Physical and Chemical Properties

This compound, also known as 2-amino-4-iodotoluene or 5-iodo-o-toluidine, is a substituted aniline with a unique iodine substituent that enhances its reactivity in various chemical syntheses.[1] Its physical state is typically a light yellow to brown or dark green powder or crystal.[1]

The key physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₈IN[1][2]
Molecular Weight 233.05 g/mol [1][3]
Melting Point 48 - 52 °C[3]
Boiling Point 273 °C (at 760 mmHg)[3]
Appearance Light yellow to brown to dark green powder/crystal[1]
Flash Point > 110 °C (> 230 °F)[3]
Predicted pKa 3.49 ± 0.10
Predicted XlogP 2.1[2]
Purity ≥ 97-98% (GC)[1][3]

Spectral Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons would likely appear as multiplets or distinct doublets and singlets in the aromatic region (approx. 6.5-7.5 ppm). The methyl protons would present as a singlet at around 2.0-2.5 ppm, and the amine protons would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The methyl carbon would be found in the aliphatic region (approx. 15-25 ppm), while the six aromatic carbons would appear in the downfield region (approx. 110-150 ppm), including the carbon atom bonded to the iodine which would be shifted further downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions would appear in the 1400-1600 cm⁻¹ region.

Experimental Protocols: Synthesis

While various methods exist for the synthesis of iodoanilines, a common approach is the direct iodination of the corresponding aniline. The following protocol is a representative method adapted from procedures for similar compounds.

General Protocol for the Iodination of 2-Methylaniline

This protocol outlines the direct iodination of 2-methylaniline to produce this compound.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a flask, dissolve 2-methylaniline in a suitable volume of water containing sodium bicarbonate.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • With vigorous stirring, add powdered iodine portion-wise to the cooled mixture.

  • Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of this compound.

Figure 1: Key Physical Properties of this compound A This compound (C₇H₈IN) B Molecular Weight (233.05 g/mol) A->B Determines E Appearance (Crystalline Solid) A->E F Solubility A->F C Melting Point (48-52 °C) B->C Influences D Boiling Point (273 °C) B->D Influences

Figure 1: Key Physical Properties of this compound
Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis and purification of this compound.

Figure 2: Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Methylaniline in NaHCO₃ (aq) add_iodine Add Iodine (I₂) start->add_iodine react Stir and React add_iodine->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/ Column Chromatography) evaporate->purify final_product Pure this compound purify->final_product

Figure 2: Synthesis Workflow for this compound

References

5-Iodo-2-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of 5-Iodo-2-methylaniline, a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as 2-Amino-4-iodotoluene or 5-Iodo-o-toluidine, is an aromatic amine.[1] Its structure, featuring an iodine substituent, makes it a versatile reagent in organic synthesis.[1][2][3] It is particularly valuable in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3]

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₈IN[1]
Linear Formula IC₆H₃(CH₃)NH₂[4][5]
Molecular Weight 233.05 g/mol [1][2][3][4]
CAS Number 83863-36-6[1][4][5]
Melting Point 48-52 °C[1][2][4][5]
Boiling Point 273 °C at 760 mmHg[1][2][4][5]
Appearance Light yellow to brown to dark green powder or crystal[1][2][3]
Purity ≥97%[4][5]

Experimental Protocols

Detailed experimental protocols for this compound are highly specific to the reaction in which it is being used. As a chemical intermediate, it can be a starting material or a building block in a multi-step synthesis. The precise experimental conditions, including solvents, catalysts, temperature, and reaction time, will vary depending on the target molecule. Researchers should consult specialized synthetic organic chemistry literature for protocols relevant to their specific application.

Biological Activity and Signaling Pathways

As a chemical reagent and building block, this compound is not typically associated with direct biological activity or specific signaling pathways. Its primary role in a drug development context is as a component in the synthesis of more complex, biologically active molecules.[1][2] The final pharmaceutical product may have a specific signaling pathway, but this is not an intrinsic property of the this compound intermediate itself.

General Experimental Workflow

The following diagram illustrates a general workflow for a chemical synthesis reaction involving an intermediate like this compound. This represents a logical progression from starting materials to a final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Coupling, Substitution) start->reaction reagents Reagents & Solvent reagents->reaction workup Reaction Quenching & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization (e.g., NMR, MS, HPLC) purification->analysis product Final Product analysis->product

Caption: General workflow for a chemical synthesis experiment.

References

An In-depth Technical Guide to the Solubility of 5-Iodo-2-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility trends based on general chemical principles and provides detailed experimental protocols for determining solubility in the laboratory.

Expected Solubility Profile of this compound

This compound is a solid at room temperature with a melting point between 48-52 °C.[2][3][4] Its structure, containing both a polar amine group and a nonpolar iodinated aromatic ring, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a fundamental predictor of solubility.[5] Therefore, this compound is expected to be more soluble in solvents that can engage in hydrogen bonding and dipole-dipole interactions, as well as in those with some nonpolar character.

One source explicitly states that this compound is soluble in methanol.[4] Based on its structure, a qualitative solubility profile in common organic solvents can be anticipated as follows:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The aromatic ring can interact with the alkyl chain of the alcohol. Solubility in methanol is documented.[4]
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can solvate the polar amine group.
Halogenated DichloromethaneModerate to HighThe molecule's iodine atom and the solvent's chlorine atoms can lead to favorable dipole-dipole and van der Waals interactions.
Aromatic TolueneModerateThe aromatic ring of this compound will have favorable π-π stacking interactions with the aromatic ring of toluene.
Nonpolar HexaneLowThe significant polarity of the amine group will likely hinder solubility in a purely nonpolar solvent like hexane.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental measurement. The following are established methods for quantifying the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring mass.[6][7][8][9]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.

Detailed Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid is crucial to confirm saturation.[11]

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, filtration through a syringe filter (compatible with the solvent) is recommended.[11]

  • Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.[6]

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or vacuum oven may be used.

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.[6][9]

    • Cool the dish in a desiccator before weighing.

  • Calculation:

    • Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant taken

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and is particularly useful for determining the solubility of sparingly soluble compounds.[12]

Principle: A calibration curve of absorbance versus concentration is first established. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[13]

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation and Measurement of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Filter the saturated solution to remove any undissolved solids.[10]

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Details cluster_spectroscopic_steps Spectroscopic Details start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter gravimetric Gravimetric Method filter->gravimetric spectroscopic Spectroscopic Method filter->spectroscopic evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute if Necessary spectroscopic->dilute weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g measure_abs Measure Absorbance dilute->measure_abs calculate_s Calculate Solubility via Calibration Curve measure_abs->calculate_s

References

Technical Guide: Physicochemical Properties of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 5-Iodo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate determination of these fundamental physical properties is a critical first step in compound characterization, ensuring purity and informing process development. This document outlines the reported values for this compound, details the standard experimental protocols for these measurements, and provides a logical workflow for the physical characterization of such chemical compounds.

Data Presentation: Melting and Boiling Points

The physicochemical data for this compound are summarized in the table below. For comparative purposes, data for the isomeric compound, 4-Iodo-2-methylaniline, is also included.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 83863-33-648 - 52[1][2]273 (at 760 mmHg)[1][2]
4-Iodo-2-methylaniline 13194-68-884 - 89[3][4][5][6][7]278.4 ± 28.0 (Predicted)[3]

Experimental Protocols

The determination of melting and boiling points are fundamental procedures in chemical analysis to identify and assess the purity of a compound.[8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[9]

Melting Point Determination

1. Capillary Method using a Digital Melting Point Apparatus:

This is the most common and precise method for determining the melting point of a solid.[8][10]

  • Sample Preparation: The sample must be thoroughly dried and finely powdered.[8][11] A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[10][11] The tube is then tapped gently to ensure tight packing.[10]

  • Apparatus Setup: The capillary tube is inserted into the heating block of the digital melting point apparatus.[8][12] Modern instruments can often accommodate multiple samples.[10][12]

  • Measurement:

    • A rapid preliminary determination can be performed by heating quickly to find an approximate melting range.[9]

    • For an accurate measurement, a fresh sample is heated to a "plateau" temperature about 10-20°C below the expected melting point.[12][13]

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[12]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[1]

2. Thiele Tube Method:

A classical and cost-effective alternative for melting point determination.[9]

  • Sample Preparation: A sample is prepared in a capillary tube as described above.

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.[1][2] This assembly is placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil), with the oil level above the sample.[2][14]

  • Measurement: The side arm of the Thiele tube is gently heated.[1][14] The tube's design promotes convection currents, ensuring uniform heat distribution.[6] The temperature is raised slowly (approx. 2°C per minute) near the melting point, and the melting range is observed and recorded.

Boiling Point Determination

1. Distillation Method:

This method is suitable when a sufficient quantity of the liquid (>5 mL) is available and provides simultaneous purification.[3][5]

  • Apparatus Setup: A standard simple distillation apparatus is assembled. The liquid sample, along with boiling chips, is placed in the distilling flask.[15] The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[16]

  • Measurement: The liquid is heated to a gentle boil. The vapor rises, surrounds the thermometer bulb, and condenses in the condenser.[16] The temperature will stabilize as the bulk of the liquid distills; this stable temperature is the boiling point.[5][15] The ambient atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Micro Boiling Point (Siwoloboff Method):

This technique is ideal when only a small amount of sample is available (a few drops).[3][4]

  • Apparatus Setup: A few drops of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube (open end down).[7][17] This assembly is attached to a thermometer and heated in a Thiele tube or other heating bath.[7][18]

  • Measurement:

    • The apparatus is heated, and initially, a stream of bubbles (expelled air) will emerge from the inverted capillary.[4]

    • As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will be observed.[4][18]

    • Heating is then discontinued. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn up into the capillary tube is the boiling point.[4][18] This occurs when the external pressure equals the vapor pressure of the liquid.[3]

Visualization: Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the initial physical characterization of a synthesized chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_reporting Data Reporting synthesis Compound Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification drying Drying purification->drying bp_det Boiling Point Determination purification->bp_det powdering Grinding/Powdering drying->powdering mp_det Melting Point Determination powdering->mp_det purity_check Purity Assessment mp_det->purity_check bp_det->purity_check identity_confirm Identity Confirmation purity_check->identity_confirm data_table Tabulate Data identity_confirm->data_table report Final Report / Guide data_table->report

References

chemical structure and IUPAC name of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Iodo-2-methylaniline for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic amine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular architecture, featuring both an iodo and a methyl group on the aniline scaffold, provides a reactive handle for diverse chemical transformations, particularly in the development of complex molecular structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and an iodine atom at position 5.

IUPAC Name: this compound

Synonyms: 2-Amino-4-iodotoluene, 5-Iodo-o-toluidine[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
CAS Number 83863-36-6
Appearance Light yellow to brown to dark green powder to crystal
Melting Point 48-52 °C[1]
Boiling Point 273 °C at 760 mmHg
Purity ≥97% or ≥98% (GC)
Solubility Soluble in Methanol[2]
pKa 3.49 ± 0.10 (Predicted)[2]
logP 2.951 (Predicted)[3]
Storage Temperature 2-8 °C, Keep in dark place, Sealed in dry, Room Temperature[2]

Experimental Protocols

Representative Synthesis of an Iodo-methylaniline via Aromatic Finkelstein Reaction

This protocol details the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline and can be adapted for analogous substrates.[4]

Materials:

  • 2-methyl-4-bromoaniline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine

  • Anhydrous 1,4-dioxane

  • 25% Ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equivalents relative to the bromoaniline), and CuI (5 mol% relative to the bromoaniline).

  • Add N,N'-dimethylethylenediamine (10 mol% relative to the bromoaniline) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).

  • The reaction is conducted under an inert argon atmosphere using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.

  • Heat the resulting suspension to 110°C and allow it to react for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a 25% ammonia solution.

  • Dilute the blue solution with deionized water to double its volume.

  • Extract the aqueous solution three times with dichloromethane.

  • Wash the combined organic phases with saturated saline solution and dry with anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain pure 4-iodo-2-methylaniline.[4]

Logical Workflow for the Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 2-methyl-4-bromoaniline, NaI, CuI, Ligand Solvent Anhydrous 1,4-Dioxane Heating Heat to 110°C for 18 hours Solvent->Heating Inert_Atmosphere Argon Atmosphere (Schlenk Technique) Inert_Atmosphere->Heating Quenching Cool and Quench with NH₃ solution Heating->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing_Drying Wash with Brine and Dry (MgSO₄) Extraction->Washing_Drying Concentration Solvent Removal (Reduced Pressure) Washing_Drying->Concentration Purification_Step Column Chromatography or Recrystallization Concentration->Purification_Step Final_Product Pure 4-iodo-2-methylaniline Purification_Step->Final_Product

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline, also known as 2-Amino-4-iodotoluene or 5-Iodo-o-toluidine, is an aromatic amine with the chemical formula C₇H₈IN.[1] Its unique molecular structure, featuring an iodine substituent, makes it a valuable intermediate in various synthetic applications.[1] This compound is frequently utilized in the development of pharmaceuticals, particularly for neurological disorders, as well as in the formulation of agrochemicals like pesticides and herbicides, and in the production of dyes and pigments.[1] Given its reactivity and classification, a thorough understanding of its hazards and strict adherence to safety protocols are imperative for professionals handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers associated with this chemical are its toxicity upon ingestion, inhalation, or skin contact, and its potential to cause significant irritation to the skin and eyes.[2][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[2][3]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[3][4]

  • H317: May cause an allergic skin reaction.[4]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][4]

  • H331: Toxic if inhaled.[2]

  • H335: May cause respiratory irritation.[4][5]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

The signal word associated with this chemical is "Danger" .[2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol [1][4]
CAS Number 83863-33-6[1][4]
Appearance Light yellow to brown to dark green powder/crystal[1]
Melting Point 48 - 52 °C[1][4][6]
Boiling Point 273 °C at 760 mmHg[1][4][6]
Flash Point > 110 °C (> 230 °F)[4][6]
Purity ≥ 98% (GC)[1]
Storage Temperature 2 - 8 °C, Keep in dark place, Sealed in dry[1][6]

Experimental and Safety Protocols

Strict adherence to the following protocols is essential to ensure safety when handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. All personnel must use the following:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]

  • Hand Protection: Use impervious chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[2][3]

  • Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires to prevent skin contact.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if there is a risk of inhalation, especially when dust or aerosols are generated.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Handling and Storage
  • Safe Handling: Avoid all contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, or vapors.[2][7] All handling should be performed in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep refrigerated between 2 - 8 °C for long-term stability.[1] The storage area should be locked up or accessible only to authorized personnel.[4] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Emergency Procedures

A clear workflow for emergency situations is critical.

G cluster_Exposure Chemical Exposure Event cluster_FirstAid First Aid Response cluster_Spill Accidental Release Inhalation Inhalation MoveToFreshAir Move to Fresh Air. Provide artificial respiration if needed. Inhalation->MoveToFreshAir Seek medical attention SkinContact Skin Contact WashSkin Remove contaminated clothing. Wash skin with soap & water. SkinContact->WashSkin Seek medical attention EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses. EyeContact->RinseEyes Seek medical attention Ingestion Ingestion CallPoisonCenter Immediately call a POISON CENTER or doctor. Rinse mouth. Ingestion->CallPoisonCenter Immediate action required Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spillage (Use inert absorbent material) Ventilate->Contain Collect Collect & Place in Sealed Container for Disposal Contain->Collect G cluster_hazards Identified Hazards cluster_precautions Mandatory Safety Precautions H301 H301: Toxic if Swallowed P270 P270: Do not eat, drink or smoke H301->P270 Mitigates H311 H311: Toxic in Contact with Skin P280 P280: Wear protective gloves/clothing/eye protection H311->P280 Mitigates H331 H331: Toxic if Inhaled P261 P261: Avoid breathing dust/fume H331->P261 Mitigates H315 H315/H319: Skin/Eye Irritation H315->P280 Mitigates H410 H410: Very Toxic to Aquatic Life P273 P273: Avoid release to the environment H410->P273 Mitigates

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methylaniline from o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common laboratory method for the synthesis of 5-Iodo-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct electrophilic iodination of o-toluidine.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an iodine atom, allows for a range of subsequent cross-coupling reactions, making it a versatile reagent in medicinal chemistry and materials science. This guide details a direct and efficient method for its preparation from readily available o-toluidine.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The amino group (-NH₂) of o-toluidine is a strong activating group, directing the incoming electrophile (in this case, an iodonium species) to the ortho and para positions. The para position (C5) is sterically more accessible and electronically favored, leading to the formation of this compound as the major product. A mild base, such as sodium bicarbonate, is used to neutralize the hydrogen iodide (HI) formed during the reaction, preventing the reverse reaction from occurring.

Reaction:

o-Toluidine + I₂ → this compound + HI

Experimental Protocol

This protocol is based on the general principles of the iodination of activated aromatic rings.

Materials:

  • o-Toluidine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in ethanol.

  • Add a stoichiometric equivalent of finely ground iodine to the solution.

  • Add an excess of sodium bicarbonate to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add deionized water and extract the product with dichloromethane.

  • Combine the organic extracts and wash with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization to obtain the final product as a solid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceCAS Number
o-ToluidineC₇H₉N107.15-23.68200-202Colorless to yellowish liquid95-53-4
This compoundC₇H₈IN233.0548-52[1]273[1]Light yellow to brown solid[1]83863-33-6

Table 2: Suggested Reagent Quantities and Reaction Parameters

ReagentMolar Mass ( g/mol )MolesMass/VolumeComments
o-Toluidine107.151.0 eq.User-definedStarting material
Iodine (I₂)253.811.0 - 1.1 eq.CalculatedIodinating agent
Sodium Bicarbonate84.012.0 - 3.0 eq.CalculatedBase to neutralize HI
Ethanol46.07-Sufficient to dissolveReaction solvent
Parameter Value
TemperatureReflux
Reaction Time2-6 hours (monitor by TLC)
Expected YieldModerate to highDependent on purification

Safety Information

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • o-Toluidine: Toxic if swallowed or inhaled, causes serious eye irritation, and may cause cancer.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2]

  • Iodine: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is very toxic to aquatic life.[5]

  • Sodium Bicarbonate: Generally considered non-hazardous, but may cause mild eye and skin irritation upon prolonged contact.[6][7][8]

  • This compound: Acutely toxic if swallowed. Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It may also cause respiratory irritation.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[2][3][4][5][9][10][11][12][13]

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway cluster_reagents Reagents o_toluidine o-Toluidine product This compound o_toluidine->product Direct Iodination iodine Iodine (I₂) sodium_bicarbonate Sodium Bicarbonate (NaHCO₃)

Caption: Synthetic route from o-toluidine to this compound.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start dissolve Dissolve o-toluidine in ethanol start->dissolve add_reagents Add iodine and sodium bicarbonate dissolve->add_reagents reflux Reflux for 2-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool evaporate Remove ethanol cool->evaporate extract Extract with dichloromethane evaporate->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify end End purify->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Iodo-2-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodo-2-methylaniline as a versatile building block in the synthesis of pharmaceutical compounds. The presence of an iodine atom and an amino group on the aromatic ring makes it a valuable precursor for various cross-coupling reactions, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Introduction: A Key Intermediate in Drug Discovery

This compound, also known as 2-amino-4-iodotoluene, is a key intermediate in organic synthesis.[1] Its unique structure, featuring an iodine substituent, renders it highly reactive and suitable for a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel therapeutic agents. The methyl and amine groups further allow for a broad range of chemical modifications, making it a versatile scaffold in drug design and development. While broadly applicable, its use has been noted in the development of drugs targeting neurological disorders.

Pharmaceutical Applications: Synthesis of a Key Intermediate for Canagliflozin

A significant application of a closely related derivative of this compound is in the synthesis of Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene .[2][3][4] The synthesis of this intermediate involves the transformation of a bromo-analogue to the iodo-derivative, highlighting the importance of the iodo-substituent for subsequent coupling reactions.

A patent for the synthesis of Canagliflozin describes a process starting from 5-iodo-2-methylbenzoic acid, a direct derivative of this compound, further emphasizing the relevance of this scaffold in the synthesis of this important drug.[5]

The general synthetic approach to this key intermediate is outlined below:

Canagliflozin_Intermediate_Synthesis 5-Iodo-2-methylaniline_Derivative Derivative of This compound Coupling_Reaction Coupling Reaction 5-Iodo-2-methylaniline_Derivative->Coupling_Reaction Thiophene_Precursor Thiophene Precursor Thiophene_Precursor->Coupling_Reaction Intermediate 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Coupling_Reaction->Intermediate Canagliflozin Canagliflozin Intermediate->Canagliflozin Further Synthetic Steps

Synthesis of a Key Canagliflozin Intermediate.

Key Synthetic Transformations: Cross-Coupling Reactions

The iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl and N-aryl moieties prevalent in many pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Suzuki_Miyaura_Coupling This compound This compound Pd_Catalyst Pd Catalyst, Base This compound->Pd_Catalyst Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Pd_Catalyst Biaryl_Amine N-Aryl-2-methyl-5-arylaniline Pd_Catalyst->Biaryl_Amine

Suzuki-Miyaura Coupling of this compound.

Experimental Protocol - General Procedure for Suzuki-Miyaura Coupling:

A general protocol, adapted from procedures for similar iodoanilines, is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

ParameterCondition
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Ligand PPh₃ (4-10 mol%) or other phosphine ligands (e.g., SPhos)
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)
Solvent Dioxane/H₂O (4:1), Toluene, or DMF
Temperature 80-110 °C
Reaction Time 12-24 hours
Yield 60-95% (typical for similar substrates)

Detailed Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7] This reaction is a powerful tool for the synthesis of N-arylated compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Buchwald_Hartwig_Amination This compound This compound Pd_Catalyst Pd Catalyst, Ligand, Base This compound->Pd_Catalyst Amine Amine (R-NH2) Amine->Pd_Catalyst N-Aryl_Amine N-Aryl-5-iodo-2-methylaniline Pd_Catalyst->N-Aryl_Amine

Buchwald-Hartwig Amination of this compound.

Experimental Protocol - General Procedure for Buchwald-Hartwig Amination:

The following is a general protocol based on established methods for the amination of aryl iodides.

ParameterCondition
Reactants This compound (1.0 equiv.), Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos, BINAP, or other specialized phosphine ligands (2-10 mol%)
Base NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Reaction Time 12-24 hours
Yield 70-98% (typical for similar substrates)

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Other Potential Coupling Reactions

In addition to Suzuki-Miyaura and Buchwald-Hartwig reactions, the iodo-substituent in this compound makes it a suitable substrate for other important cross-coupling reactions in pharmaceutical synthesis, including:

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes.[8][9]

  • Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[10][11]

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to readily participate in a variety of robust and high-yielding cross-coupling reactions makes it an attractive starting material for the construction of complex molecules, as exemplified by its connection to the synthesis of the SGLT2 inhibitor Canagliflozin. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this intermediate in the discovery and development of new therapeutic agents.

References

Application Notes: 5-Iodo-2-methylaniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-methylaniline is a highly valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its structure, featuring a reactive iodine atom positioned meta to an amino group and ortho to a methyl group on a benzene ring, allows for a wide range of synthetic transformations. The presence of the iodine atom facilitates numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in forming key carbon-carbon and carbon-nitrogen bonds. Subsequent intramolecular cyclization reactions then lead to the efficient assembly of various heterocyclic cores. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of indoles, quinolines, and carbazoles, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.

These application notes provide detailed protocols and quantitative data for the synthesis of these important heterocyclic systems, demonstrating the utility of this compound for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

A highly efficient two-step, one-pot method for synthesizing 2,3-disubstituted indoles utilizes this compound derivatives as the starting material. The synthesis commences with a palladium-copper co-catalyzed Sonogashira coupling of an N-protected or N,N-dialkylated this compound with a terminal alkyne. The resulting 2-alkynyl-aniline intermediate then undergoes a facile intramolecular cyclization to yield the indole product.

Quantitative Data for Indole Synthesis
EntryAlkyneProductReaction ConditionsYield (%)
1Phenylacetylene5-Iodo-1,2-dimethyl-3-phenyl-1H-indolePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h85
21-Hexyne3-Butyl-5-iodo-1,2-dimethyl-1H-indolePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h78
3(Trimethylsilyl)acetylene5-Iodo-1,2-dimethyl-3-(trimethylsilyl)-1H-indolePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h82
Experimental Protocol: Synthesis of 5-Iodo-1,2-dimethyl-3-phenyl-1H-indole

Materials:

  • N,N-Dimethyl-5-iodo-2-methylaniline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Iodine (I₂) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N,N-dimethyl-5-iodo-2-methylaniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add triethylamine (5 mL) and phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the Sonogashira coupling, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (10 mL).

  • Add a solution of iodine (1.1 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the mixture for 2 hours at room temperature. Monitor the cyclization by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-iodo-1,2-dimethyl-3-phenyl-1H-indole.

Synthetic Workflow: Indole Synthesis

G start This compound step1 N,N-dimethylation start->step1 intermediate1 N,N-Dimethyl-5-iodo-2-methylaniline step1->intermediate1 step2 Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst, Et3N) intermediate1->step2 intermediate2 2-(Phenylethynyl)-N,N,5-trimethylaniline step2->intermediate2 step3 Iodocyclization (I2, CH2Cl2) intermediate2->step3 product 5-Iodo-1,2-dimethyl-3-phenyl-1H-indole step3->product

Caption: Workflow for the synthesis of a substituted indole from this compound.

Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. This compound can be employed in this reaction to produce substituted iodoquinolines, which are valuable intermediates for further functionalization.

Quantitative Data for Quinoline Synthesis
Entryα,β-Unsaturated CarbonylProductReaction ConditionsYield (%)
1Crotonaldehyde6-Iodo-2,8-dimethylquinolineH₂SO₄, As₂O₅, 120 °C, 6h65
2Cinnamaldehyde6-Iodo-8-methyl-2-phenylquinolineH₂SO₄, As₂O₅, 120 °C, 6h72
3Methyl vinyl ketone6-Iodo-4,8-dimethylquinolineH₂SO₄, As₂O₅, 120 °C, 6h60
Experimental Protocol: Synthesis of 6-Iodo-2,8-dimethylquinoline

Materials:

  • This compound (1.0 equiv)

  • Crotonaldehyde (2.5 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) (1.5 equiv)

  • Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to this compound (1.0 mmol) at 0 °C.

  • Add arsenic pentoxide (1.5 mmol) to the mixture.

  • Slowly add crotonaldehyde (2.5 mmol) to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 120 °C and stir for 6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a cold aqueous sodium hydroxide solution until it is alkaline.

  • Extract the product with chloroform (3 x 20 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-iodo-2,8-dimethylquinoline.

Signaling Pathway: Doebner-von Miller Reaction

G aniline This compound step1 Michael Addition aniline->step1 carbonyl α,β-Unsaturated Carbonyl carbonyl->step1 intermediate1 β-Anilino Carbonyl Adduct step1->intermediate1 step2 Cyclization & Dehydration intermediate1->step2 intermediate2 Dihydroquinoline step2->intermediate2 step3 Oxidation intermediate2->step3 product Substituted Quinoline step3->product

Caption: Key steps in the Doebner-von Miller synthesis of quinolines.

Synthesis of Substituted Carbazoles via Palladium-Catalyzed Annulation

A powerful method for the synthesis of carbazoles involves a one-pot, two-step process starting from an o-iodoaniline. The first step is the N-arylation of this compound with an arylating agent, followed by an intramolecular palladium-catalyzed C-H activation/C-N bond formation to construct the carbazole core. A particularly effective approach utilizes silylaryl triflates as the arylating agent.

Quantitative Data for Carbazole Synthesis
EntrySilylaryl TriflateProductReaction ConditionsYield (%)
12-(Trimethylsilyl)phenyl triflate8-Iodo-7-methyl-9H-carbazoleCsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h88
22-(Trimethylsilyl)-4-methylphenyl triflate8-Iodo-2,7-dimethyl-9H-carbazoleCsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h85
32-(Trimethylsilyl)-4-methoxyphenyl triflate8-Iodo-2-methoxy-7-methyl-9H-carbazoleCsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h82
Experimental Protocol: Synthesis of 8-Iodo-7-methyl-9H-carbazole

Materials:

  • This compound (1.0 equiv)

  • 2-(Trimethylsilyl)phenyl triflate (1.1 equiv)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.10 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add this compound (0.25 mmol), 2-(trimethylsilyl)phenyl triflate (0.275 mmol), and cesium fluoride (0.75 mmol).

  • Add acetonitrile (4.0 mL) and stir the mixture at room temperature for 10 hours.

  • To the reaction mixture, add palladium(II) acetate (0.0125 mmol) and tricyclohexylphosphine (0.025 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-iodo-7-methyl-9H-carbazole.

Logical Relationship: Carbazole Synthesis

G start This compound step1 N-Arylation (CsF, MeCN) start->step1 reagent Silylaryl Triflate reagent->step1 intermediate N-Aryl-5-iodo-2-methylaniline step1->intermediate step2 Intramolecular Pd-catalyzed Cyclization intermediate->step2 product Substituted Carbazole step2->product

Caption: One-pot, two-step synthesis of carbazoles.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials. 5-Iodo-2-methylaniline is a valuable building block in this context, as its subsequent coupling products, substituted 2-methyl-5-arylanilines, are precursors to a wide range of complex nitrogen-containing compounds.

These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The information is curated for researchers and professionals in drug development and other scientific fields who require a reliable and reproducible method for the synthesis of these important biaryl amines.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)8012~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1008~90-98
32-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11012~80-90
43-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O (5:1)9016~75-85

Experimental Protocols

The following is a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution (saturated aqueous NaCl)

Equipment:
  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

General Procedure:
  • Reaction Setup: To a clean, dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. This is followed by the addition of the palladium catalyst (and ligand, if required).

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the specified temperature for the indicated time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-5-arylaniline derivative.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') 2-Methyl-5-arylaniline (Ar-Ar') 2-Methyl-5-arylaniline (Ar-Ar') This compound (Ar-I) This compound (Ar-I) Arylboronic Acid (Ar'-B(OH)2) Arylboronic Acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert add_reagents Add Solvent & Catalyst inert->add_reagents react Heat & Stir add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up (Cool, Dilute) monitor->workup extract Extraction workup->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-iodo-2-methylaniline with a range of primary and secondary amines. This compound is a valuable building block, and its N-arylation opens access to a diverse array of complex aniline derivatives that are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and reaction efficiency.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is crucial as it influences the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired transformation.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established literature precedents for similar aryl iodides and provide a strong starting point for further optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Toluene1001688-98
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)THF802475-85

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001290-99
2PiperidinePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2.0)Dioxane1101885-95
3N-MethylanilinePd₂(dba)₃ (1.5)tBuXPhos (3)Cs₂CO₃ (2.0)Toluene1001680-90
4DibenzylaminePd(OAc)₂ (2)AdBrettPhos (4)NaOtBu (1.5)THF802470-80

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, Xantphos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 equiv) and the corresponding amine (1.1-1.2 equiv) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methyl-5-iodoaniline derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep1 Add Pd Catalyst, Ligand, and Base to an oven-dried flask prep2 Establish Inert Atmosphere (N₂ or Ar) prep1->prep2 reagents Add this compound and Amine prep2->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Extract with Organic Solvent, Wash, and Dry filter->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(L)n-I pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)(L)n-NR'R'' pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regeneration of Pd(0) product Ar-NR'R'' amido_complex->product Reductive Elimination reagents Ar-I + HNR'R'' (this compound + Amine) reagents->pd2_complex base + Base base->pd2_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for conducting the Heck reaction with 5-Iodo-2-methylaniline. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.[1] The reaction of this compound with various alkenes allows for the introduction of diverse side chains, providing access to a wide range of novel chemical entities for drug discovery and development.

The presence of the amino group on the aniline ring can influence the catalytic cycle, potentially requiring careful optimization of the reaction conditions to achieve high yields and selectivity. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful transformation.

General Reaction Scheme:

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction involving aryl iodides, which can be adapted and optimized for this compound.

ParameterCondition 1 (General Purpose)Condition 2 (Phosphine-Free)Condition 3 (Aqueous)Notes
Alkene Styrene, Acrylates (1.2 equiv)Styrene, Acrylates (1.2 equiv)Styrene, Acrylates (1.2 equiv)The choice of alkene will influence the reaction rate and final product.
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd/C (10%, 0.5 mol%)Pd(OAc)₂ (2 mol%)Catalyst loading can be optimized; lower loading is preferable for large-scale synthesis.[4]
Ligand PPh₃ (4 mol%)NonePPh₃ (4 mol%) or Water-soluble phosphineLigands can improve catalyst stability and reactivity.[5]
Base Et₃N (2.0 equiv)NaOAc (2.0 equiv)K₂CO₃ (2.0 equiv)The choice of base is critical and can affect the reaction outcome.[6]
Solvent DMF or CH₃CNDMA or NMPWater or DMF/Water mixtureSolvent polarity and boiling point are important considerations.
Temperature (°C) 80 - 120100 - 14080 - 100Higher temperatures can lead to faster reactions but also potential side products.[1]
Reaction Time (h) 12 - 2412 - 2412 - 24Reaction progress should be monitored by TLC or GC/LC-MS.[1]
Typical Yield 70 - 95%80 - 99%75 - 90%Yields are highly dependent on the specific alkene and optimized conditions.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol describes a general procedure for the Heck reaction between this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating equipment (magnetic stirrer with hotplate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

    • The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

    • Add triethylamine (2.0 equiv.) and styrene (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted styrene product.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[7]

Heck_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂X OxAdd->PdII Coord Alkene Coordination PdII->Coord MigIns Migratory Insertion Coord->MigIns PdAlkene R-CH₂-CH(R')-Pd(II)L₂X MigIns->PdAlkene BetaElim β-Hydride Elimination PdAlkene->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product Substituted Alkene BetaElim->Product RedElim->Pd0 HX H-X RedElim->HX Base Base Base->RedElim Regenerates Catalyst RX R-X (this compound) RX->OxAdd Alkene Alkene Alkene->Coord Heck_Workflow start Start setup Reaction Setup: - Add this compound,  Pd(OAc)₂, PPh₃ to flask - Purge with Inert Gas start->setup reagents Add Reagents: - Anhydrous DMF - Et₃N - Alkene setup->reagents reaction Reaction: - Heat to 100 °C - Monitor by TLC/GC-MS reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc/Water - Extract and Dry reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Sonogashira coupling of 5-iodo-2-methylaniline with various terminal alkynes. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 5-alkynyl-2-methylaniline derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional organic materials.

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups, making it a highly valuable tool in organic synthesis.[1][2]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General Reaction for the Sonogashira Coupling of this compound.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])[3]

  • Copper(I) iodide (CuI)[3]

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))[4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))[4]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[4][5]

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., TEA or DIPEA, 2-3 equiv.).[4]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2-2.0 equiv.) to the reaction mixture.[4][5]

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with similar substrates.[4][5]

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF606-885-95
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF508-1280-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF705-790-98
44-EthynylanisolePd(acac)₂ (5)CuI (10)Et₂NHDMF606-885-95
5Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF8010-1470-85

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow start Start reagents Combine this compound, Pd Catalyst, and CuI in a dry flask under inert atmosphere start->reagents solvent_base Add anhydrous solvent and base reagents->solvent_base alkyne Add terminal alkyne solvent_base->alkyne reaction Stir at elevated temperature (Monitor by TLC) alkyne->reaction workup Aqueous work-up and extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Experimental workflow for the Sonogashira coupling.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation product Ar-C≡C-R pd_complex2->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex1 Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide + CuI, Base base Base cuI CuI

Catalytic cycles of the Sonogashira coupling reaction.

References

The Role of 5-Iodo-2-methylaniline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Iodo-2-methylaniline is a key aromatic amine intermediate that holds a significant position in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring both an iodine atom and a methyl group on the aniline ring, provides a versatile scaffold for the construction of complex and biologically active molecules. The presence of the iodine atom, a bulky and lipophilic halogen, can enhance the efficacy and modify the mode of action of the final agrochemical product. Furthermore, the iodo-group serves as a useful synthetic handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides an overview of the application of this compound in the synthesis of novel agrochemicals, including detailed experimental protocols and data where available in public literature.

While the use of this compound as an intermediate in agrochemical synthesis is noted in chemical literature, specific, publicly available examples of commercialized pesticides, herbicides, or fungicides directly synthesized from this starting material are limited. The information presented herein is based on synthetic strategies for analogous compounds and general knowledge of agrochemical synthesis.

Application in Fungicide Synthesis

Aniline derivatives are crucial building blocks for a wide range of fungicides. The structural motif of this compound can be incorporated into various fungicidal scaffolds. One plausible application is in the synthesis of novel carboxamide fungicides, which are known to target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Hypothetical Synthesis of a Novel Carboxamide Fungicide

The following protocol outlines a potential synthetic route to a novel carboxamide fungicide derived from this compound. This is a representative synthesis and has not been reported in peer-reviewed literature.

Experimental Protocol: Synthesis of a 2-(5-iodo-2-methylphenylcarbamoyl)benzoic acid

Objective: To synthesize a potential carboxamide fungicide precursor from this compound.

Materials:

  • This compound

  • Phthalic anhydride

  • Toluene (anhydrous)

  • Pyridine (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 100 mL of anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add phthalic anhydride (10 mmol) and a catalytic amount of anhydrous pyridine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash with cold toluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The reaction is expected to yield the corresponding N-(5-iodo-2-methylphenyl)phthalamic acid, a precursor to more complex fungicidal molecules.

Quantitative Data Summary (Hypothetical)

ParameterValue
Starting MaterialThis compound
ProductN-(5-iodo-2-methylphenyl)phthalamic acid
Theoretical YieldBased on 10 mmol starting material
Actual YieldTo be determined experimentally
Purity>95% (after recrystallization)

Logical Workflow for Fungicide Synthesis

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product A This compound C Condensation Reaction (Toluene, Pyridine, Reflux) A->C B Phthalic Anhydride B->C D N-(5-iodo-2-methylphenyl)phthalamic acid C->D E Recrystallization D->E F Purified Carboxamide Precursor E->F

Caption: Synthetic workflow for a carboxamide precursor.

Application in Herbicide Synthesis

Aniline derivatives are also precursors to several classes of herbicides, including ureas, sulfonylureas, and dinitroanilines. The this compound scaffold could be utilized to create novel herbicides with potentially enhanced soil persistence or altered target site interactions.

Hypothetical Synthesis of a Phenylurea Herbicide

The following protocol describes a general method for the synthesis of a phenylurea herbicide from an aniline derivative.

Experimental Protocol: Synthesis of a 1-(5-Iodo-2-methylphenyl)-3,3-dimethylurea

Objective: To synthesize a potential phenylurea herbicide from this compound.

Materials:

  • This compound

  • Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and triethylamine (12 mmol) in 50 mL of anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (11 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The synthesis is expected to yield 1-(5-Iodo-2-methylphenyl)-3,3-dimethylurea, a compound with potential herbicidal activity.

Signaling Pathway of Phenylurea Herbicides

G A Phenylurea Herbicide B Photosystem II (PSII) D1 Protein A->B Binds to C Electron Transport Chain B->C Blocks D ATP & NADPH Production C->D Prevents E Photosynthesis Inhibition D->E Leads to F Plant Death E->F

Caption: Mode of action of phenylurea herbicides.

Application in Insecticide Synthesis

Certain classes of modern insecticides, such as diamides, utilize substituted anilines as key building blocks. While no specific commercial insecticide has been publicly documented as being derived from this compound, its structure is amenable to inclusion in synthetic routes for novel insecticidal compounds.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern offers opportunities for the development of new fungicides, herbicides, and insecticides with potentially improved properties. The synthetic protocols provided herein are illustrative of the types of transformations that can be employed to incorporate this building block into agrochemically relevant scaffolds. Further research and development are required to fully explore the potential of this compound in creating the next generation of crop protection agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.

Application of 5-Iodo-2-methylaniline in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline, also known as 2-Amino-4-iodotoluene, is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span across pharmaceuticals, agrochemicals, and notably, in the production of dyes and pigments. The presence of an iodine atom and a methyl group on the aniline ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor for creating specialized colorants.

In the realm of dye chemistry, this compound is primarily utilized in the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of commercial dyes.[1][2] The synthesis of these dyes from this compound typically involves a two-step process: diazotization followed by an azo coupling reaction.[3] This methodology allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue.[3] The specific color and properties of the resulting dye are determined by the chemical structure of the coupling agent used in the second step of the synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye derived from this compound, intended for use by researchers and professionals in relevant scientific fields.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative azo dye, (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol, derived from this compound and 2-naphthol.

ParameterValue
Starting Material This compound
Coupling Agent 2-Naphthol
Product Name (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol
Molecular Formula C₁₇H₁₃IN₂O
Molecular Weight 388.21 g/mol
Yield 85-95%
Melting Point 185-190 °C
λmax (in DMSO) 485 nm
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Synthesis of (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a vibrant red azo dye from this compound and 2-naphthol. The procedure involves the diazotization of the amine followed by coupling with the naphthol derivative.

Materials:

  • This compound (≥98%)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Urea

  • Ethanol

  • Distilled water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • pH indicator paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.33 g (0.01 mol) of this compound in 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a fine, uniform suspension of the hydrochloride salt is formed.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C.

  • A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution is the diazonium salt of this compound.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate should form immediately. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be alkaline to ensure the coupling reaction proceeds to completion.

Part C: Isolation and Purification

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from hot ethanol to obtain a purified product.

  • Dry the purified dye in a desiccator.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of an Azo Dye from this compound

Synthesis_Pathway A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D (E)-1-((5-iodo-2-methylphenyl) diazenyl)naphthalen-2-ol (Azo Dye) B->D Azo Coupling NaOH, 0-10 °C C 2-Naphthol C->D

Caption: Synthesis of an azo dye via diazotization and coupling.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

Experimental_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve this compound in HCl A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ solution dropwise A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 20 min at 0-5 °C A4->A5 B3 Add diazonium salt solution A5->B3 Diazonium Salt Solution B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min at <10 °C B3->B4 C1 Vacuum Filtration B4->C1 Crude Dye Precipitate C2 Wash with cold water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry the final product C3->C4

Caption: Step-by-step workflow for the synthesis of an azo dye.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the fields of pharmaceutical and materials science.[1][2] The presence of an iodine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates and in materials science for the development of advanced organic materials.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.

The substituted 2-methylaniline scaffold is a prevalent motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities.[3][4] The cross-coupling products derived from this compound serve as key intermediates in the synthesis of pharmaceuticals targeting cancer, cardiovascular disorders, and infectious diseases.[3][4]

Applications in Drug Development

The palladium-catalyzed cross-coupling of this compound opens a gateway to a diverse array of substituted anilines with significant potential in drug discovery and development. The resulting products are key intermediates in the synthesis of various biologically active molecules.

  • Suzuki-Miyaura Coupling Products (Aryl-Substituted 2-Methylanilines): These compounds are integral to the development of kinase inhibitors for cancer therapy. The biaryl scaffold is a common feature in molecules designed to target specific signaling pathways in cancer cells. Additionally, these structures are found in novel antibacterial and antimalarial agents.

  • Buchwald-Hartwig Amination Products (N-Aryl- and N-Alkyl-2-Methylanilines): The diarylamine and related structures are privileged motifs in medicinal chemistry. They are found in a variety of therapeutic agents, including anticancer drugs, anti-inflammatory compounds, and central nervous system (CNS) active agents. The ability to introduce diverse amine functionalities allows for the fine-tuning of physicochemical properties and biological activity.

  • Sonogashira Coupling Products (Alkynyl-Substituted 2-Methylanilines): The introduction of an alkynyl group provides a versatile handle for further synthetic transformations. These compounds can be converted into a variety of heterocyclic systems and are used in the synthesis of potent enzyme inhibitors and receptor antagonists.

  • Heck Coupling Products (Alkenyl-Substituted 2-Methylanilines): The resulting styrenyl and other alkenyl anilines are valuable precursors for the synthesis of complex natural products and pharmaceuticals. The double bond can be further functionalized to introduce additional complexity and modulate biological activity.

  • Cyanation Products (Cyano-Substituted 2-Methylanilines): The cyano group is a versatile functional group that can be readily converted into amines, carboxylic acids, and tetrazoles, which are important pharmacophores. Cyanoanilines are key intermediates in the synthesis of various approved drugs.

Experimental Protocols

The following protocols are generalized starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination to achieve the best results.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and a boronic acid or ester.

General Protocol: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene/water, dioxane/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Data Presentation: Suzuki-Miyaura Coupling of Iodoarenes with Phenylboronic Acid

EntryAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (Microwave)1.592
25-IodovanillinPd(OAc)₂ (cat.)K₂CO₃WaterReflux0.5High
3IodobenzenePd(PPh₃)₄ (cat.)Na₂CO₃Toluene/Water801295

Note: Data for entries 1 and 2 are for analogous substrates and serve as a reference.[5]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between this compound and a primary or secondary amine.

General Protocol: In a glovebox, an oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene, dioxane) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-1,3,4-tetrahydroacridineMorpholinePd₂(dba)₃/XPhos (cat.)NaOt-BuToluene1101285
26-Bromo-2-chloroquinolineMorpholinePd(OAc)₂/Xantphos (cat.)Cs₂CO₃Dioxane1002488
3Aryl HalideAniline"XantPhos Pd G3" (5)DBUMeCN/PhMe1401-

Note: Data presented is for analogous systems to provide a general guideline.[7][8]

Sonogashira Coupling

This reaction creates a C-C bond between this compound and a terminal alkyne.

General Protocol: To a Schlenk flask containing this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is added a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, 2.0 equiv.). The terminal alkyne (1.2 equiv.) is then added, and the mixture is stirred at room temperature or heated (typically 50-80 °C) under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through Celite®, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[1][9]

Data Presentation: Sonogashira Coupling of Iodoarenes with Phenylacetylene

EntryAryl IodideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd on alumina (cat.)Cu₂O on alumina (cat.)-THF-DMA7572<2 (Batch)
2IodobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55385
32-IodotoluenePdCl₂(PPh₃)₂ (0.025)--[TBP][4EtOV]--96

Note: Data is for analogous substrates to provide a starting point for optimization.[1][9]

Heck Reaction

This reaction forms a C-C bond between this compound and an alkene.

General Protocol: A mixture of this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol% if needed), and a base (e.g., triethylamine, NaOAc, 2.0 equiv.) in a suitable solvent (e.g., DMF, DMA) is heated in a sealed tube under an inert atmosphere. The reaction temperature typically ranges from 100 to 140 °C. The reaction progress is monitored by GC-MS or LC-MS. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[10][11]

Data Presentation: Heck Reaction of 4-Iodo-2,6-dimethylaniline with Acrylonitrile

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
110% Pd/C (0.05 equiv)NaOAcDMA14020100

Note: This data is for a closely related substrate, 4-iodo-2,6-dimethylaniline, and provides a strong starting point for the reaction of this compound.[10]

Palladium-Catalyzed Cyanation

This reaction introduces a cyano group onto the aromatic ring.

General Protocol: In a glovebox, a vial is charged with this compound (1.0 equiv.), a cyanide source (e.g., K₄[Fe(CN)₆], 0.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (e.g., dppf, 4-20 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.). A degassed solvent (e.g., DMF, DMA) is added, and the vial is sealed and heated (typically 100-140 °C). The reaction is monitored by LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[12]

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Halides

EntryAryl HalideCyanide SourceCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl ChlorideK₄[Fe(CN)₆]Pd/CM-phos (cat.)Na₂CO₃MeCN/Water70-up to 96
2IndoleK₄[Fe(CN)₆]Pd(OAc)₂ (10)KOAcDMF/DMSO1401290
3Aryl PentafluorobenzenesulfonateK₄[Fe(CN)₆]·3H₂OPd(PPh₃)₄ (5)Na₂CO₃DMF40592

Note: Data is for analogous reactions and should be used as a reference for optimization.[12][13]

Visualizations

Signaling Pathways and Experimental Workflows

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat & Stir Inert->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]+I- [Ar-Pd(II)(NHR'R'')L2]+I- Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]+I- Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+I-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene Complex Ar-Pd(II)(I)L(Alkene) Ar-Pd(II)(I)L2->Alkene Complex Alkene Coordination Insertion Product R-CH2-CH(Ar)-Pd(II)(I)L Alkene Complex->Insertion Product Migratory Insertion Hydrido Complex H-Pd(II)(I)L2 Insertion Product->Hydrido Complex β-Hydride Elimination (Ar-Alkene) Hydrido Complex->Pd(0)L2

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its strategic substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. These application notes provide detailed protocols for two scalable synthetic routes to this compound, intended for industrial use. The protocols emphasize safety, scalability, and product purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₈IN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 233.05 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Light yellow to brown crystalline solid--INVALID-LINK--
Melting Point 48-52 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 273 °C at 760 mmHg--INVALID-LINK--
CAS Number 83863-33-6--INVALID-LINK--, --INVALID-LINK--

Synthetic Strategies

Two primary routes for the large-scale synthesis of this compound are presented:

  • Direct Iodination of 2-Methylaniline: A straightforward approach involving the electrophilic substitution of 2-methylaniline with an iodine source.

  • Sandmeyer Reaction from 2-Methyl-5-nitroaniline: A multi-step process involving nitration of 2-methylaniline, reduction of the nitro group, followed by diazotization and iodination.

Route 1: Direct Iodination of 2-Methylaniline

This method offers a more direct pathway to the desired product, potentially reducing the number of synthetic steps and overall production time.

Experimental Protocol

Materials:

  • 2-Methylaniline (o-toluidine)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether (or other suitable organic solvent)

  • Water

Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control, and addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

  • Recrystallization vessel

Procedure:

  • Reaction Setup: In a large-scale reaction vessel, prepare a saturated solution of sodium bicarbonate in water. Add 2-methylaniline to the aqueous solution.

  • Iodination: While vigorously stirring the biphasic mixture, add portion-wise solid iodine over a period of 2-3 hours. Maintain the temperature of the reaction mixture between 20-25°C. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, destroy any excess iodine by the slow addition of a saturated sodium thiosulfate solution until the color of the aqueous phase becomes colorless.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.

Quantitative Data
ParameterValueNotes
Typical Scale 10-100 kg
Reactant Ratio 2-Methylaniline : I₂ (1 : 1.1 mol)A slight excess of iodine ensures complete conversion.
Reaction Time 4-6 hoursMonitored by in-process controls.
Expected Yield 75-85%Based on similar iodination reactions of anilines.[1]
Purity (after recrystallization) >98%

Workflow Diagram

Direct_Iodination Direct Iodination Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-Methylaniline & NaHCO₃ Solution add_iodine Add Iodine (I₂) start->add_iodine reaction Stir at 20-25°C add_iodine->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization extract->purify end End: Pure this compound purify->end

Caption: Workflow for the direct iodination of 2-methylaniline.

Route 2: Sandmeyer Reaction from 2-Methyl-5-nitroaniline

This multi-step route provides an alternative pathway that can be advantageous if the starting material, 2-methylaniline, is prone to over-iodination or if isomer separation is challenging with the direct method.

Step 1: Nitration of 2-Methylaniline

Experimental Protocol:

Materials:

  • 2-Methylaniline (o-toluidine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

Procedure:

  • Acidic Solution: In a reaction vessel, slowly add 2-methylaniline to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Nitration: To the cooled solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise over 2-3 hours, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution to precipitate the crude 2-methyl-5-nitroaniline.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 2-Methyl-5-nitroaniline

Experimental Protocol:

Materials:

  • 2-Methyl-5-nitroaniline

  • Iron powder (or other suitable reducing agent like SnCl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend 2-methyl-5-nitroaniline and iron powder in a mixture of water and ethanol.

  • Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise. Monitor the reaction until completion.

  • Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution.

  • Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain 2-methyl-benzene-1,4-diamine.

Step 3: Sandmeyer Reaction of 2-Methyl-benzene-1,4-diamine

Experimental Protocol:

Materials:

  • 2-Methyl-benzene-1,4-diamine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Diazotization: Dissolve 2-methyl-benzene-1,4-diamine in aqueous hydrochloric acid and cool to 0-5°C. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: In a separate vessel, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Work-up: Cool the mixture and neutralize with a sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by column chromatography or recrystallization.

Quantitative Data
StepReactantsKey ConditionsExpected YieldPurity
1. Nitration 2-Methylaniline, HNO₃, H₂SO₄<10°C~90%>95%
2. Reduction 2-Methyl-5-nitroaniline, Fe, HClReflux>90%>95%
3. Sandmeyer 2-Methyl-benzene-1,4-diamine, NaNO₂, KI0-5°C then 50-60°C70-80%>98%

Workflow Diagram

Sandmeyer_Reaction Sandmeyer Reaction Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_sandmeyer Step 3: Sandmeyer Reaction start 2-Methylaniline nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 2-Methyl-5-nitroaniline nitration->intermediate1 reduction Reduction (Fe, HCl) intermediate1->reduction intermediate2 2-Methyl-benzene-1,4-diamine reduction->intermediate2 diazotization Diazotization (NaNO₂, HCl) intermediate2->diazotization iodination Iodination (KI) diazotization->iodination end This compound iodination->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Iodo-2-methylaniline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most common causes?

Low yields in this specific reaction are often attributed to a combination of factors related to the substrate's structure. The primary challenges are steric hindrance from the ortho-methyl group and potential catalyst inhibition by the aniline's amino group.[1][2][3]

Common causes for low yield include:

  • Catalyst Inactivity or Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate with the palladium catalyst, reducing its catalytic activity.[4]

  • Steric Hindrance: The methyl group at the ortho position can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

  • Side Reactions: The most prevalent side reactions include dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid.[5][6]

  • Decomposition of Boronic Acid: Boronic acids can be unstable under reaction conditions, leading to protodeboronation, where the boronic acid is converted back to an arene.[5][6]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and must be tailored to this specific substrate.[7][8]

Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered aniline?

For sterically demanding substrates like this compound, the catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ can be used, modern systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[1][3][9][10]

  • Ligand Selection: Buchwald ligands (e.g., SPhos, XPhos) are highly effective as their bulk and electron-donating properties facilitate the crucial oxidative addition and reductive elimination steps, overcoming steric challenges.[1][4][11] NHC ligands are also excellent choices due to their strong σ-donor properties which create robust and highly active catalysts.[3]

  • Catalyst Source: Pre-formed catalysts or "precatalysts" (e.g., XPhos Pd G3, CataCXium A Pd G3) are often more reliable and active than catalysts generated in situ.[2][12] They can lead to faster reactions and lower catalyst loadings. Research on unprotected ortho-bromoanilines has shown CataCXium A Pd G3 to be a uniquely effective catalyst system.[2]

Q3: What are the recommended base and solvent systems?

The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.

  • Base: A moderately strong base is typically required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[2][7][13] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be beneficial, but it can also promote side reactions.[3][14] The base must be thoroughly ground and dried before use.

  • Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings, as water is often necessary to dissolve the inorganic base.[15][16] Common choices include:

    • 1,4-Dioxane/Water

    • Toluene/Water

    • Tetrahydrofuran (THF)/Water[7]

    • 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and sometimes more effective solvent.[2][17]

The choice is often interdependent; for instance, stronger bases may be paired with ethereal solvents, while carbonates are often used with aqueous mixtures.[14]

Q4: I'm observing significant dehalogenation and homocoupling byproducts. How can I minimize these?

These side reactions compete with the desired cross-coupling and lower the yield.

  • Preventing Dehalogenation: This side reaction can occur when a hydride species is transferred to the palladium complex.[5] To minimize this, ensure your reagents and solvents are pure and free of potential hydride sources. Using a well-defined catalyst/ligand system can also disfavor this pathway.

  • Preventing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4]

    • Thorough Degassing: It is critical to remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[18]

    • Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas throughout.[4]

Q5: My reaction turns black, and the yield is poor. What does this indicate?

The formation of a black precipitate, known as "palladium black," signifies the decomposition and aggregation of the palladium catalyst.[4][6] This removes the active catalyst from the solution, halting the reaction. This can be caused by:

  • Presence of Oxygen: As mentioned, this is a primary cause of catalyst decomposition.

  • High Temperatures: Running the reaction at an excessively high temperature can accelerate catalyst decomposition.[4]

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst.

To resolve this, ensure rigorous degassing, use purified reagents and solvents, and optimize the reaction temperature.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being inhibited by the aniline.• Switch to a modern, bulky ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][3][4] • Use a pre-formed catalyst (e.g., XPhos Pd G3) for more reliable activation.[2][12] • Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).[2]
2. Ineffective Base/Solvent: The chosen base is not strong enough or is not sufficiently soluble.• Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[7] • Ensure the solvent system is appropriate for the base (e.g., aqueous mixtures for carbonates/phosphates).[15] • Grind the base into a fine powder before use to increase its surface area and reactivity.
3. Reaction Temperature Too Low: The reaction is kinetically slow due to steric hindrance.• Gradually increase the reaction temperature in 10 °C increments (typically between 80-110 °C).[7][17] Monitor for catalyst decomposition (blackening).
Significant Side Products 1. Protodeboronation: The boronic acid is decomposing.• Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[13] • Consider using a more stable boronic acid derivative, like a pinacol ester or an MIDA boronate.[19] • Minimize reaction time by monitoring closely and stopping the reaction upon completion.[4]
2. Homocoupling: Oxygen is present in the reaction.• Improve the degassing procedure (e.g., extend the time for bubbling inert gas or use 3-4 freeze-pump-thaw cycles).[18] • Maintain a positive pressure of argon or nitrogen throughout the entire reaction.[4]
Product is Difficult to Purify 1. Similar Polarity: The product and starting materials or byproducts have similar polarity.• If homocoupling is an issue, minimizing it through rigorous degassing will simplify purification. • Optimize column chromatography conditions (e.g., use a shallow solvent gradient).

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This is a representative procedure and may require optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.[13]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium precatalyst.

  • Reaction Execution: Place the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]

Visual Guides

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim ArI This compound (Ar-I) ArI->OxAdd Enters Cycle ArB Arylboronic Acid (Ar'-B(OH)₂) + Base ArB->Trans Enters Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Catalyst/Ligand Issue? start->cause1 cause2 Base/Solvent Issue? start->cause2 cause3 Side Reactions? start->cause3 cause4 Temp/Time Issue? start->cause4 sol1a Use Bulky Ligand (XPhos, SPhos) cause1->sol1a sol1b Use Pre-catalyst (Pd G3/G4) cause1->sol1b sol2a Screen Bases (K₃PO₄, Cs₂CO₃) cause2->sol2a sol2b Change Solvent (Dioxane, 2-MeTHF) cause2->sol2b sol3a Improve Degassing (Freeze-Pump-Thaw) cause3->sol3a sol3b Use Boronic Ester cause3->sol3b sol4a Increase Temperature cause4->sol4a sol4b Monitor & Stop at Completion cause4->sol4b

Caption: Troubleshooting flowchart for low-yield Suzuki couplings.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Iodo-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions regarding this specific C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?

A1: The primary side reactions encountered are hydrodehalogenation of the starting material to form 2-methylaniline, and to a lesser extent, homocoupling of the aryl iodide. Another potential side reaction is β-hydride elimination, which can also lead to the formation of the hydrodehalogenated arene and a corresponding imine.[1][2]

Q2: My reaction is showing low conversion. What are the first parameters I should investigate?

A2: Low conversion with a sterically hindered substrate like this compound can often be attributed to the choice of catalyst, ligand, base, or solvent. The steric hindrance from the ortho-methyl group can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, aryl iodides can form unreactive palladium dimer species that inhibit the reaction.

Q3: Which type of ligand is recommended for the amination of this compound?

A3: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally recommended. These ligands promote the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated success in the amination of challenging aryl halides. Screening a few different bulky phosphine ligands is often a crucial optimization step.

Q4: What is the best choice of base for this reaction?

A4: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice and is often effective. However, for substrates that may be sensitive to such a strong base, or to improve reaction outcomes, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be explored. The choice of base can be solvent-dependent.

Q5: Can the amine coupling partner also act as a ligand and inhibit the reaction?

A5: Yes, amines can coordinate to the palladium center and potentially inhibit the catalytic cycle. To counteract this, it is sometimes beneficial to add a slight excess of the phosphine ligand relative to the palladium source to ensure the desired catalytic species is maintained.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient catalyst activationUse a palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) at the start of the reaction.
Suboptimal ligandScreen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. The steric and electronic properties of the ligand are critical for this substrate.
Inappropriate baseIf using NaOtBu, consider switching to LiHMDS or Cs₂CO₃, especially if you suspect base-sensitive functional groups on your coupling partner.
Solvent effectsToluene and dioxane are common solvents. Toluene can be advantageous for aryl iodides as it helps to precipitate the iodide salt byproduct, which can be inhibitory.[2] Consider screening other ethereal or aromatic solvents.
Significant Hydrodehalogenation High reaction temperatureLower the reaction temperature. This can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
Inefficient reductive eliminationThe choice of ligand is crucial. A ligand that accelerates reductive elimination can outcompete the pathways leading to hydrodehalogenation.
Presence of a hydride sourceEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize potential sources of hydride.
Homocoupling of this compound Catalyst decompositionHigh temperatures or prolonged reaction times can lead to catalyst decomposition and favor side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
Ligand choiceSome ligands may be more prone to promoting homocoupling. If this is a major issue, screen alternative ligands.
Difficulty in Product Purification Co-elution with byproductsIf the product co-elutes with the hydrodehalogenated starting material or homocoupled byproduct, consider alternative purification techniques such as crystallization or preparative HPLC. Protecting the amine of the product before chromatography can also alter its polarity and aid in separation.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic primary amine. This should be considered a starting point, and optimization of specific parameters may be necessary.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the ligand (1.2-2.4 mol%) to the reaction vessel.

  • Reagent Addition: Add the sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Aryl IodideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001895
2-IodotolueneMorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1002488
1-Iodo-4-nitrobenzeneBenzylamineXPhos Pd G3 (1.5)-LiHMDS (1.5)THF651292
5-Iodofuran-2-amineBenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10016Not specified

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oxidative_addition L-Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition (Ar-X) ligand_exchange L-Pd(II)(Ar)(NHR'R'') oxidative_addition->ligand_exchange Amine Coordination (HNR'R'') ligand_exchange->pd0 Reductive Elimination reductive_elimination Product: Ar-NR'R'' ligand_exchange->reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Side_Reactions cluster_hydrodehalogenation Hydrodehalogenation Pathway cluster_homocoupling Homocoupling Pathway start L-Pd(II)(Ar)(X) beta_hydride β-Hydride Elimination start->beta_hydride transmetalation Transmetalation (with another Ar-Pd species) start->transmetalation reductive_elim_h Reductive Elimination beta_hydride->reductive_elim_h product_h Ar-H reductive_elim_h->product_h reductive_elim_ar Reductive Elimination transmetalation->reductive_elim_ar product_ar Ar-Ar reductive_elim_ar->product_ar

Caption: Potential side reaction pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 5-Iodo-2-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Iodo-2-methylaniline by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude this compound is a dark oil or solid. What should I do?

A1: The dark color often indicates the presence of oxidized impurities, which are common in aniline derivatives. It is advisable to use activated charcoal to decolorize the solution during recrystallization. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb these colored impurities.

Q2: No crystals are forming, even after cooling the solution. What is the problem?

A2: This issue typically arises from two main causes:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. To resolve this, heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation has not been achieved: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q3: The product "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the recrystallization temperature. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of 48-52 °C). To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly to ensure that crystallization occurs at a temperature below the compound's melting point.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: To prevent this, use a pre-heated funnel and receiving flask.

Q5: What are the likely impurities in my crude this compound?

A5: Common impurities depend on the synthetic route. If synthesized by direct iodination of 2-methylaniline (o-toluidine), impurities may include:

  • Unreacted 2-methylaniline.

  • Regioisomers, such as other iodo-2-methylaniline isomers.

  • Di-iodinated products.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar anilines, the following solvents are recommended for screening.

Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol/Water Soluble in hot ethanolInsoluble in cold waterA good starting point. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then clarify with a few drops of hot ethanol.
Methanol SolubleSparingly SolubleThis compound is known to be soluble in methanol. Cooling to a very low temperature may be required for good recovery.
Isopropanol SolubleSparingly SolubleSimilar to ethanol, may offer different solubility characteristics.
Hexane/Ethyl Acetate Soluble in hot mixtureInsoluble in cold mixtureA less polar solvent system. The ratio can be adjusted to optimize recovery.
Toluene SolubleSparingly SolubleA higher boiling point solvent; be cautious of "oiling out".

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Experimental Workflow for Recrystallization

G Experimental Workflow for Recrystallization of this compound cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter cool Cool to room temperature, then ice bath hot_filter->cool filtrate Vacuum filtration to collect crystals cool->filtrate wash Wash with cold solvent filtrate->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G Recrystallization Troubleshooting start Recrystallization Issue no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield colored_crystals Crystals are colored start->colored_crystals too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes no_nucleation No nucleation? no_crystals->no_nucleation No high_bp Solvent BP > Compound MP? oiling_out->high_bp excess_solvent Too much solvent used? low_yield->excess_solvent premature_cryst Premature crystallization? low_yield->premature_cryst charcoal_used Used activated charcoal? colored_crystals->charcoal_used sol1 Evaporate some solvent and re-cool too_much_solvent->sol1 sol2 Scratch flask or add seed crystal no_nucleation->sol2 sol3 Reheat, add more solvent, cool slowly high_bp->sol3 sol4 Use minimum hot solvent excess_solvent->sol4 sol5 Pre-heat filtration apparatus premature_cryst->sol5 sol6 Add activated charcoal during dissolution charcoal_used->sol6 No sol7 Repeat recrystallization with charcoal charcoal_used->sol7 Yes

Technical Support Center: Synthesis and Purification of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Iodo-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: During the electrophilic iodination of 2-methylaniline, several impurities can form. The most common include:

  • Isomeric Byproducts: The amino group in 2-methylaniline directs iodination to the ortho and para positions. While the 5-iodo isomer is a primary product, other positional isomers such as 3-iodo-2-methylaniline and di-iodinated species can also be formed.

  • Unreacted Starting Material: Incomplete iodination will result in the presence of the starting material, 2-methylaniline.

  • Oxidation Products: Anilines are sensitive to oxidation, especially under iodinating conditions, which can lead to the formation of colored, high-molecular-weight polymeric impurities.[1] This is often observed as a dark coloration of the reaction mixture or the crude product.[1]

  • Di-iodinated Products: Due to the activating nature of the amino group, di-iodination of the aromatic ring can occur, leading to products such as 3,5-diiodo-2-methylaniline.

Q2: My crude product is a dark, tarry substance. What could be the cause and how can I fix it?

A2: The formation of a dark, tarry product is a strong indication of oxidation of the aniline.[1] This is a common issue when using strong iodinating agents like elemental iodine (I₂). To mitigate this, consider the following:

  • Milder Iodinating Agents: Employ milder and less oxidizing reagents such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1]

  • Protecting the Amino Group: A highly effective strategy is to protect the amino group as an acetamide before iodination. This reduces the activating effect of the amino group, minimizing oxidation and preventing polysubstitution. The acetyl group can be removed by hydrolysis after iodination.

  • Control of Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0-15°C) to reduce the rate of oxidation.[1] The use of a mild base, such as sodium bicarbonate, can help to neutralize any acidic byproducts that might promote oxidation.[1]

Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the regioselectivity of the iodination?

A3: Achieving high regioselectivity in the iodination of anilines can be challenging. To favor the formation of the desired this compound:

  • Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions can influence the isomer distribution. Researching different iodination protocols for substituted anilines can provide insights into optimizing for the desired isomer.

  • Steric Hindrance: The methyl group at the 2-position provides some steric hindrance that can influence the position of iodination.

  • Purification is Key: It is often the case that a mixture of isomers is obtained, making purification the critical step to isolate the desired product.

Troubleshooting Guides

This section provides a more in-depth look at specific problems and their solutions.

Guide 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds like this compound from small amounts of impurities.

Problem: Oiling Out During Recrystallization

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.

  • Solution:

    • Use a lower-boiling point solvent.

    • Employ a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

Problem: Poor Recovery of the Product

  • Possible Cause: Using too much solvent, or the compound is too soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to maximize precipitation.

    • If a solvent pair is used, adjust the ratio to decrease the overall solubility at low temperatures.

Recommended Solvent Systems for Recrystallization Notes
Ethanol/WaterA commonly used solvent pair for anilines. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and then cool slowly.[2]
Hexane/Ethyl AcetateSuitable for compounds with intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.
Toluene/HeptaneAnother option for compounds of intermediate polarity.
Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from its isomers and other impurities.

Problem: Poor Separation of Isomers

  • Possible Cause: The polarity of the eluent is not optimized for separating compounds with very similar polarities.

  • Solution:

    • Use a Shallow Gradient: If using gradient elution, make the gradient very shallow to improve resolution between closely eluting compounds.

    • Try Different Solvent Systems: If a standard hexane/ethyl acetate system is not effective, try other solvent combinations. For example, dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity.

    • Add a Modifier: For basic compounds like anilines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and may enhance separation by deactivating acidic sites on the silica gel.

Problem: Compound is Stuck on the Column

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Typical Column Chromatography Conditions Details
Stationary Phase Silica gel (60 Å, 230-400 mesh) is the most common choice.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.[3]
TLC Analysis Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired product a retention factor (Rf) of approximately 0.2-0.4.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid. Heat the flask on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a TLC plate with the crude product in various solvent systems to find an eluent that gives the desired product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 2-methylaniline 2-methylaniline Iodination Iodination 2-methylaniline->Iodination Quenching Quenching Iodination->Quenching Reaction Mixture Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Solvent Removal->Crude Product Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Impure Product Impurity_Type What is the nature of the impurity? Start->Impurity_Type Colored_Product Dark/Tarry Product Impurity_Type->Colored_Product Color Multiple_Spots_TLC Multiple Spots on TLC Impurity_Type->Multiple_Spots_TLC Composition Low_Yield Low Yield Impurity_Type->Low_Yield Quantity Oxidation Oxidation of Aniline Colored_Product->Oxidation Isomers_Byproducts Isomers & Byproducts Multiple_Spots_TLC->Isomers_Byproducts Incomplete_Reaction Incomplete Reaction or Mechanical Loss Low_Yield->Incomplete_Reaction Solution_Oxidation Use milder iodinating agent (NIS). Protect amino group. Lower reaction temperature. Oxidation->Solution_Oxidation Solution Solution_Isomers Optimize purification: - Column Chromatography - Recrystallization Isomers_Byproducts->Solution_Isomers Solution Solution_Low_Yield Optimize reaction conditions: - Stoichiometry - Reaction time - Temperature Incomplete_Reaction->Solution_Low_Yield Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-2-methylaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 5-Iodo-2-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may be encountered during the cross-coupling of this compound.

Q1: My reaction shows low or no conversion of this compound. What are the primary troubleshooting steps?

A1: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction. The amine functionality of this compound can sometimes inhibit the catalyst.

    • Solution: Consider using a pre-activated Pd(0) catalyst or employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that can protect the metal center and facilitate the catalytic cycle.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[3]

  • Base Selection: The choice and quality of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.

    • Solution: Use a high-purity, anhydrous base. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[4][5]

  • Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.

    • Solution: Use high-purity this compound and coupling partners. Ensure solvents are anhydrous and free of contaminants.

Q2: I am observing significant formation of side products, such as dehalogenation of the starting material or homocoupling of the coupling partner. How can I minimize these?

A2: Side product formation is a common issue in cross-coupling reactions.

  • Dehalogenation (Hydrodehalogenation): This occurs when the iodine atom on this compound is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Consider screening different bases. Shorter reaction times may also reduce the extent of this side reaction.[6] Protecting the aniline's amino group can also suppress this pathway.[6]

  • Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).

    • Solution: This is often exacerbated by the presence of oxygen, which can disrupt the catalytic cycle.[7] Strict exclusion of oxygen is the most critical step. Optimizing the stoichiometry of the coupling partners can also be beneficial.

Q3: Is it always better to increase the catalyst loading for a sluggish reaction?

A3: While increasing the catalyst loading can sometimes improve conversion, it is not always the most effective or economical solution. Before increasing the catalyst concentration, consider optimizing other reaction parameters:

  • Temperature: Increasing the reaction temperature can often enhance the reaction rate.

  • Ligand Choice: The ligand plays a crucial role. For a sterically hindered substrate like this compound (due to the ortho-methyl group), bulky, electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.[8][9]

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[4][5]

If these parameters have been optimized and the reaction remains sluggish, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be warranted.

Q4: Can the amine group of this compound interfere with the reaction?

A4: Yes, the primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

  • Solution 1: Ligand Selection: The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1]

  • Solution 2: Protecting Groups: In some cases, particularly for challenging couplings, protecting the amine group (e.g., as a Boc or Cbz derivative) can prevent catalyst inhibition. The protecting group can be removed after the cross-coupling reaction.[1]

Data Presentation: Catalyst Loading Optimization

The optimal catalyst loading is a balance between reaction efficiency, cost, and purity of the final product. The following tables provide representative data on the effect of catalyst loading on reaction yield for cross-coupling reactions of substrates structurally similar to this compound.

Table 1: Suzuki-Miyaura Coupling - Catalyst Loading vs. Yield (Data extrapolated from studies on related ortho-substituted iodoanilines)

Catalyst Loading (mol%)Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
5.0Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
2.0Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001290-95
1.0Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001885-90
0.5Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002470-80

Table 2: Buchwald-Hartwig Amination - Catalyst Loading vs. Yield (Data based on general protocols for aryl iodides)

Catalyst Loading (mol%)Palladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
2.0Pd₂(dba)₃XPhosNaOtBuDioxane1008>95
1.0Pd₂(dba)₃XPhosNaOtBuDioxane1001290-95
0.5Pd₂(dba)₃XPhosNaOtBuDioxane1002480-85
0.1Pd₂(dba)₃XPhosNaOtBuDioxane10024<60

Table 3: Sonogashira Coupling - Catalyst Loading vs. Yield (Representative data for aryl iodides)

Pd Catalyst Loading (mol%)CuI Co-catalyst (mol%)Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
2.04.0PdCl₂(PPh₃)₂PPh₃Et₃NTHF656>95
1.02.0PdCl₂(PPh₃)₂PPh₃Et₃NTHF651290-95
0.51.0PdCl₂(PPh₃)₂PPh₃Et₃NTHF651875-85

Experimental Protocols

The following are generalized protocols that serve as a starting point for the cross-coupling of this compound. Optimization of specific parameters is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous toluene and water (e.g., 10:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed solvent system (toluene and water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)

  • Anhydrous THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and stir until completion (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_exec Reaction Execution & Analysis cluster_opt Optimization A 1. Prepare Stock Solutions - this compound - Coupling Partner - Base B 2. Set Up Parallel Reactions in Vials A->B C 3. Add Substrates and Base to each vial B->C E 5. Add Varying Amounts of Catalyst Solution to Vials (e.g., 2%, 1%, 0.5%, 0.1% mol) D 4. Prepare Catalyst/Ligand Stock Solution D->E F 6. Seal Vials, Degas, and Heat to Desired Temperature E->F G 7. Monitor Reactions at Specific Time Points (TLC/LC-MS) F->G H 8. Quench Reactions and Analyze Yield/Conversion (e.g., NMR, GC) G->H I 9. Compare Yield vs. Catalyst Loading H->I J 10. Identify Optimal Catalyst Loading I->J

Caption: A typical workflow for optimizing catalyst loading in parallel experiments.

Troubleshooting_Flowchart Troubleshooting Guide for Low Yield Start Low or No Product Yield Q1 Is Starting Material Consumed? Start->Q1 A1 Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere - Check base quality/strength Q1->A1 No Q2 Are Side Products Observed? Q1->Q2 Yes A2 Optimize Reaction Conditions - Increase temperature - Screen different solvents - Screen different ligands (bulky phosphines) A1->A2 A3 Increase Catalyst Loading (if other optimizations fail) A2->A3 B1 Dehalogenation or Homocoupling? - Strictly exclude O2 - Screen alternative bases - Protect -NH2 group Q2->B1 Yes B2 Product Decomposition? - Lower reaction temperature - Shorter reaction time Q2->B2 No (Product Unstable)

References

Technical Support Center: Coupling Reactions of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of bases on palladium-catalyzed coupling reactions of 5-iodo-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck?

A1: In palladium-catalyzed cross-coupling reactions, the base plays one or more crucial roles in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the organoboron compound to facilitate transmetalation.[1][2] For the Buchwald-Hartwig amination, a base is required for the deprotonation of the amine or the palladium-amine complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[3][4] In the Heck reaction, the base is necessary to regenerate the active Pd(0) catalyst from the Pd(II) species formed after the migratory insertion and β-hydride elimination steps.[5]

Q2: How do I choose between a strong and a weak base for my coupling reaction?

A2: The choice between a strong and a weak base depends on the specific reaction and the functional group tolerance of your substrates.

  • Strong bases , such as sodium tert-butoxide (NaOt-Bu), often lead to higher reaction rates and yields, particularly in Buchwald-Hartwig aminations.[6] However, they are incompatible with base-sensitive functional groups like esters and nitro groups, which can lead to substrate decomposition.[4]

  • Weak bases , like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are generally more compatible with a wider range of functional groups.[6] While the reaction rates might be slower, they often provide good to excellent yields and can minimize side reactions.[4]

Q3: Are there any specific challenges associated with using this compound as a substrate?

A3: Yes, aryl iodides like this compound can present some challenges. In Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes act as an inhibitor to the palladium catalyst by forming unreactive palladium-iodide dimers.[4] Additionally, the aniline moiety itself can coordinate to the palladium center, potentially affecting the catalytic activity. The presence of the methyl group at the ortho position can also introduce steric hindrance, which may require careful selection of ligands to achieve optimal results.

Q4: When should I consider using an organic base versus an inorganic base?

A4: The choice between organic and inorganic bases often comes down to solubility and reaction conditions.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are widely used, especially in Suzuki and Buchwald-Hartwig reactions.[1][7] They are generally robust and cost-effective. However, their low solubility in some organic solvents can sometimes lead to reproducibility issues.[8]

  • Organic bases (e.g., triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) are often used in reactions like the Heck coupling.[7] Their better solubility in organic solvents can lead to more homogeneous reaction mixtures. However, they are generally weaker bases than many inorganic counterparts and may not be effective in all coupling reactions.[7]

Data Presentation

Note: The following data is illustrative and representative of typical outcomes for the coupling reactions of this compound. Actual yields may vary depending on the specific reaction conditions, ligands, and coupling partners.

Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001292
2Na₂CO₃Toluene/H₂O1001295
3Cs₂CO₃Dioxane1001094
4K₃PO₄Toluene1001288
5TEAToluene1002445

Table 2: Effect of Various Bases on the Buchwald-Hartwig Amination of this compound with Morpholine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene100896
2K₃PO₄Dioxane1101885
3Cs₂CO₃Dioxane1101889
4K₂CO₃Toluene1102475
5LHMDSToluene801291

Table 3: Effect of Various Bases on the Heck Reaction of this compound with Styrene

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NDMF1201688
2NaOAcDMA1201685
3K₂CO₃NMP1202478
4DBUToluene1101882

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add this compound.

  • Seal the tube with a septum, and then evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene and morpholine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of the base. 4. Presence of oxygen or moisture.1. Use a fresh batch of catalyst or a pre-catalyst. 2. For Buchwald-Hartwig, consider a stronger base like NaOt-Bu or LHMDS. For Suzuki, ensure the base is strong enough to activate the boronic acid. 3. For inorganic bases, consider a more polar solvent or a phase-transfer catalyst. Cs₂CO₃ has better solubility in many organic solvents.[1] 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Side Product Formation (e.g., Hydrodehalogenation) 1. The base is too strong, leading to decomposition. 2. The catalytic cycle is slow, allowing for side reactions.1. Switch to a weaker base (e.g., from NaOt-Bu to K₃PO₄ or Cs₂CO₃).[6] 2. Optimize the ligand and temperature to accelerate the desired coupling reaction.
Inconsistent Results 1. Heterogeneous reaction mixture due to insoluble base. 2. Variable quality of reagents.1. Increase the stirring rate to ensure good mixing. Consider using a more soluble base or a different solvent system. 2. Ensure the purity of all starting materials, especially the base and the palladium catalyst.
Substrate with Base-Sensitive Functional Groups Decomposes The chosen base is too harsh for the substrate.Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

Visualizations

Suzuki_Catalytic_Cycle cluster_boronic Base Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)3-) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + Base (e.g., OH-) Ar'B(OH)3-->Transmetalation Complex

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Amine, and Base B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition [L-Pd(II)(Ar)(I)] Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-I) Amine_Coordination [L-Pd(II)(Ar)(I)(HNR'R'')] Oxidative_Addition->Amine_Coordination + HNR'R'' Amido_Complex [L-Pd(II)(Ar)(NR'R'')] Amine_Coordination->Amido_Complex - HI (+ Base) Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Buchwald-Hartwig Amination Catalytic Cycle

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information focuses on the impact of solvent choice on the reactivity of 5-Iodo-2-methylaniline in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where solvent choice is critical for this compound?

A1: this compound is a versatile building block, particularly in pharmaceutical and agrochemical research.[1] The choice of solvent is especially critical in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The solvent can influence reaction rate, yield, and even selectivity by stabilizing catalysts and reagents and modulating the reactivity of bases.[2][3]

Q2: How does solvent polarity affect the Suzuki-Miyaura coupling of this compound?

A2: Solvent polarity can have a complex influence on the selectivity and rate of Suzuki-Miyaura couplings.[4] While highly polar solvents like DMF or MeCN can sometimes accelerate the reaction, they may also promote side reactions.[3] Often, a biphasic system, such as toluene/water or dioxane/water, is employed.[5] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[6] The organic solvent dissolves the this compound and the palladium catalyst.

Q3: Which solvents are recommended for the Buchwald-Hartwig amination of this compound?

A3: For the Buchwald-Hartwig amination, aprotic solvents are generally preferred. Common choices include toluene, xylene, and 1,4-dioxane.[7] The selection can depend on the specific amine being coupled and the desired reaction temperature. For instance, toluene is often a good starting point for many amine couplings.[8] In some cases, polar aprotic solvents like DMF have also been shown to be effective.[9]

Q4: Can running reactions neat (solvent-free) be an option for this compound?

A4: Solvent-free protocols for Buchwald-Hartwig aminations have been shown to be highly effective in some cases.[10] This approach can be beneficial in terms of green chemistry and may lead to faster reaction times. However, its suitability for this compound would require experimental validation, as it depends on the melting points and thermal stability of the reactants.

Q5: My Suzuki-Miyaura coupling of this compound is giving low yields. Could the solvent be the issue?

A5: Yes, the solvent is a critical parameter to investigate. Low yields in Suzuki-Miyaura couplings can be due to several factors related to the solvent. Ensure your solvent is thoroughly degassed, as oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[11] The presence of water in anhydrous reactions can lead to protodeboronation of the boronic acid, a common side reaction.[12] If using a biphasic system, ensure adequate mixing to facilitate the interaction between the reactants in different phases.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive CatalystEnsure proper degassing of the solvent to prevent catalyst oxidation.[11] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[12]
Poor Solubility of ReagentsSelect a solvent system where this compound, the boronic acid, and the base are all sufficiently soluble at the reaction temperature.[3]
Inefficient Base ActivationIn biphasic systems (e.g., Toluene/H₂O), ensure vigorous stirring to promote contact between the aqueous base and the organic-soluble reactants. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[5]
Significant Side Product Formation (Homocoupling) Oxygen in the Reaction MixtureThoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[5]
Significant Side Product Formation (Protodeboronation) Presence of Excess WaterUse anhydrous solvents and ensure the base is dry.[12] Consider using a boronate ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[12]
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inappropriate Solvent ChoiceScreen different aprotic solvents such as toluene, dioxane, or DMF.[9] The optimal solvent can be substrate-dependent.
Catalyst Inhibition/DeactivationThe amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. A change in solvent might alter these interactions.
Base IncompatibilityEnsure the chosen base (e.g., NaOtBu, LHMDS) is soluble and active in the selected solvent. Some bases may be less effective in certain solvents.
Dehalogenation of this compound Unproductive Side ReactionThis can compete with the desired amination. Trying a different solvent and ligand combination can sometimes suppress this pathway. The mechanism can involve a β-hydride elimination from the palladium-amide intermediate.[13]

Data Presentation

Disclaimer: The following quantitative data is illustrative and intended to demonstrate potential solvent effects based on general principles of cross-coupling reactions. Optimal conditions for this compound may vary.

Table 1: Illustrative Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Entry Solvent System (v/v) Base Temperature (°C) Time (h) Yield (%)
1Toluene / H₂O (4:1)K₂CO₃1001285
2Dioxane / H₂O (4:1)K₃PO₄1001292
3DMFCs₂CO₃1101088
4THF / H₂O (4:1)K₂CO₃801675

Table 2: Illustrative Solvent Effects on the Buchwald-Hartwig Amination of this compound with Morpholine

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1TolueneNaOtBu1101690
21,4-DioxaneNaOtBu1001885
3DMFK₂CO₃1201278
4XyleneLHMDS1201682

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 mixture of Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[14]

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent.[15]

  • Heat the reaction to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.[15]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_solv_cat Add Degassed Solvent and Catalyst inert->add_solv_cat heat Heat and Stir add_solv_cat->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product suzuki_cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-I(L_n) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkoxide Ar-Pd(II)-OR(L_n) pd2_aryl->pd2_alkoxide Ligand Exchange (+ Base, - I⁻) pd2_boronate Ar-Pd(II)-Ar'(L_n) pd2_alkoxide->pd2_boronate Transmetalation (Ar'B(OR)₂) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product buchwald_cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-I(L_n) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_amine [Ar-Pd(II)-N(H)R¹R²(L_n)]⁺ pd2_aryl->pd2_amine Amine Coordination (R¹R²NH) pd2_amido Ar-Pd(II)-NR¹R²(L_n) pd2_amine->pd2_amido Deprotonation (+ Base, - H-Base⁺) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

References

preventing dehalogenation of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when using 5-Iodo-2-methylaniline in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-methylaniline as a byproduct, reducing the yield of the desired coupled product and complicating purification.

Q2: What are the primary causes of dehalogenation of this compound?

A2: The primary causes of dehalogenation, particularly in palladium-catalyzed reactions, include:

  • Presence of Hydride Sources: Solvents (like DMF or alcohols), bases (especially alkoxides and amine bases), or even trace amounts of water can act as hydride donors, leading to the replacement of the iodine atom.

  • Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow compared to the rate of dehalogenation, the formation of the dehalogenated byproduct becomes more significant.

  • Catalyst and Ligand Choice: Highly active or poorly ligated palladium catalysts can sometimes promote dehalogenation. The nature of the phosphine ligand is crucial in modulating the catalyst's reactivity and stability.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of dehalogenation.

Q3: How can I detect and quantify the extent of dehalogenation?

A3: Dehalogenation can be monitored and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the formation of the less polar 2-methylaniline byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of this compound, the desired product, and the dehalogenated byproduct, enabling quantitative analysis of the reaction mixture.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic signals.[3][4]

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

If you are observing a significant amount of 2-methylaniline byproduct during the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start High Dehalogenation Observed Step1 Optimize Base Start->Step1 Step2 Screen Ligands Step1->Step2 If issue persists Step3 Change Solvent Step2->Step3 If issue persists Step4 Lower Temperature Step3->Step4 If issue persists End Dehalogenation Minimized Step4->End Problem Resolved Start High Dehalogenation Observed Step1 Modify Base/Ligand Combination Start->Step1 Step2 Adjust Solvent System Step1->Step2 If issue persists Step3 Lower Reaction Temperature Step2->Step3 If issue persists End Dehalogenation Minimized Step3->End Problem Resolved cluster_0 This compound This compound Arylboronic Acid Arylboronic Acid This compound->Arylboronic Acid + Pd Catalyst, Base Pd Catalyst, Base Coupled Product Coupled Product Pd Catalyst, Base->Coupled Product cluster_0 This compound This compound Amine Amine This compound->Amine + Pd Catalyst, Base Pd Catalyst, Base Coupled Product Coupled Product Pd Catalyst, Base->Coupled Product

References

Technical Support Center: 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Iodo-2-methylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability and Storage Profile

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. This compound is sensitive to environmental factors, and degradation can impact experimental outcomes.

Summary of Key Stability and Storage Parameters:

ParameterRecommended ConditionRationale & Notes
Storage Temperature 2-8 °C (Refrigerated)[1][2]To minimize thermal degradation and slow down oxidative processes.
Light Exposure Store in the dark; use amber vials.[3]The compound is photosensitive and may discolor and degrade upon exposure to light.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Anilines are susceptible to oxidation in the presence of air, which can lead to the formation of colored impurities.
Container Tightly sealed, non-reactive containers (e.g., glass).To prevent exposure to moisture and air.
Appearance Light yellow to brown to dark green powder or crystals.[1][2]A significant change in color may indicate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: My this compound has changed color from light yellow to dark brown. Can I still use it?

A1: A significant color change, particularly darkening, is a strong indicator of degradation, likely due to oxidation from exposure to air and/or light. While freshly purified aniline is often nearly colorless, it can darken to yellow or red due to the formation of colored, oxidized impurities. For sensitive applications requiring high purity, it is recommended to use a fresh, unoxidized lot. For less sensitive reactions, the material might still be usable, but you should consider purifying it by recrystallization or column chromatography before use. It is advisable to run a small-scale test reaction to see if the degraded material impacts your results.

Q2: I am seeing an unexpected side product in my reaction. Could it be from the degradation of this compound?

A2: Yes, degradation products of this compound can act as impurities and participate in side reactions. The primary degradation pathway for anilines is oxidation. While the exact structures of all degradation products for this specific molecule are not extensively documented in readily available literature, common oxidation products of anilines can include nitrosobenzenes, nitrobenzenes, and polymeric materials. Additionally, photodegradation can occur, potentially leading to dehalogenation or the formation of other complex structures. If you suspect impurities, it is recommended to analyze the starting material by techniques such as HPLC, GC-MS, or NMR to assess its purity.

Q3: My reaction is not going to completion, or the yield is lower than expected. Could the stability of this compound be the issue?

A3: Reduced purity of this compound due to degradation will lower the concentration of the active reactant, which can lead to incomplete reactions and lower yields. The presence of impurities can also interfere with catalysts or react with other reagents, further inhibiting the desired transformation. It is crucial to use a high-purity starting material and to handle it under conditions that minimize degradation (i.e., protected from light and air).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, amber glass container at 2-8 °C, under an inert atmosphere such as argon or nitrogen.[1][2]

Q2: How can I monitor the purity of my this compound over time?

A2: The purity can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the main component and any volatile impurities. Proton NMR (¹H NMR) spectroscopy can provide a qualitative assessment of purity and help in identifying major impurities if their structures are known.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Oxidation: Anilines are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process is often accelerated by light and can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines can be degraded by exposure to light, particularly UV radiation. This can involve complex reactions, including potential dehalogenation.

Q4: Is this compound sensitive to moisture?

A4: While not explicitly classified as highly hygroscopic, it is good practice to protect all reagents, including this compound, from moisture by storing them in a dry environment and using techniques to minimize exposure to atmospheric moisture during handling.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 20-80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further as needed to be within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Small-Scale Recrystallization for Purification

This protocol can be used to purify this compound that has undergone some degradation.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or hexane and ethyl acetate may be suitable.

  • Dissolution: In a flask, dissolve the impure this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound cluster_observation Observation cluster_cause Potential Cause cluster_action Recommended Action Start Start Experiment ColorChange Compound has darkened (e.g., brown/red) Start->ColorChange Visual Inspection LowYield Low reaction yield or incomplete conversion Start->LowYield During Reaction SideProducts Unexpected side products Start->SideProducts Post Reaction Degradation Degradation of This compound ColorChange->Degradation LowYield->Degradation SideProducts->Degradation CheckPurity Assess Purity (HPLC, GC-MS, NMR) Degradation->CheckPurity Verification Optimize Optimize storage and handling procedures Degradation->Optimize Preventative Measure Purify Purify Material (Recrystallization) CheckPurity->Purify If impure UseNew Use a fresh lot of the compound CheckPurity->UseNew If significantly degraded or purity is critical Purify->Start Re-attempt experiment UseNew->Start Re-attempt experiment

Caption: Troubleshooting workflow for issues related to this compound stability.

Storage_Handling_Workflow Recommended Storage and Handling of this compound cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_longterm Post-Use Storage Receive Receive Compound Inspect Inspect for color and proper sealing Receive->Inspect Store Store at 2-8°C in a dark, dry place Inspect->Store If OK Weigh Weigh desired amount under inert atmosphere (if possible) Store->Weigh Use Use in experiment Weigh->Use Reseal Immediately and tightly reseal container Use->Reseal Return Return to 2-8°C storage Reseal->Return For short-term storage Inert Purge headspace with inert gas before sealing Reseal->Inert For long-term storage Inert->Return

References

Validation & Comparative

A Comparative Analysis of 5-Iodo-2-methylaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Iodo-2-methylaniline and its structural analog, 2-methylaniline. This analysis is intended for researchers, scientists, and professionals in drug development to illustrate the effects of halogen substitution on the spectral features of aromatic amines. The inclusion of experimental protocols and data visualization aims to support analytical workflows and structural elucidation efforts.

Spectroscopic Analysis: Unveiling Structural Nuances

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be elucidated. In this guide, we compare the spectra of this compound with that of 2-methylaniline to highlight the influence of the iodine substituent on the aromatic ring.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and 2-methylaniline. The presence of the electron-withdrawing iodine atom in this compound leads to a general downfield shift of the aromatic protons compared to 2-methylaniline.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compoundH-6~7.45d~1.9
H-4~7.25dd~8.2, 1.9
H-3~6.55d~8.2
-NH₂~3.70br s-
-CH₃~2.10s-
2-MethylanilineH-3/H-6~7.05m-
(o-toluidine)H-4/H-5~6.70m-
-NH₂~3.65br s-
-CH₃~2.15s-

Note: Spectral data is typically acquired in CDCl₃ and referenced to TMS at 0.00 ppm. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data Comparison

The ¹³C NMR data further illustrates the electronic effects of the iodine substituent. The most significant effect is the large upfield shift of the carbon atom directly attached to the iodine (C-5), a phenomenon known as the "heavy atom effect."

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compoundC-2 (C-CH₃)~128.5
C-1 (C-NH₂)~144.0
C-5 (C-I)~83.5
C-6~138.0
C-4~136.0
C-3~118.0
-CH₃~17.0
2-MethylanilineC-2 (C-CH₃)~122.0
(o-toluidine)C-1 (C-NH₂)~144.5
C-5~118.5
C-6~130.5
C-4~127.0
C-3~115.0
-CH₃~17.5

Note: Spectral data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

General Procedure for NMR Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Spectrometer Setup :

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • Before data acquisition, the magnetic field homogeneity is optimized by shimming the spectrometer.

  • ¹H NMR Data Acquisition Parameters :

    • Pulse Angle : 30-90 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

  • ¹³C NMR Data Acquisition Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as the ¹³C nucleus has a low natural abundance.

    • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The spectrum is referenced to the internal standard (TMS).

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample_Weighing Weigh Sample Solvent_Addition Dissolve in Deuterated Solvent Sample_Weighing->Solvent_Addition Transfer_to_Tube Transfer to NMR Tube Solvent_Addition->Transfer_to_Tube Insert_Sample Insert Sample into Spectrometer Transfer_to_Tube->Insert_Sample Shimming Optimize Magnetic Field (Shimming) Insert_Sample->Shimming Acquire_1H Acquire ¹H NMR Spectrum Shimming->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Shimming->Acquire_13C Data_Processing Process Raw Data (FT, Phasing) Acquire_1H->Data_Processing Acquire_13C->Data_Processing Peak_Picking Identify Chemical Shifts Data_Processing->Peak_Picking Integration Integrate ¹H Signals Peak_Picking->Integration Splitting_Analysis Analyze Splitting Patterns Integration->Splitting_Analysis Structure_Proposal Propose Structure Splitting_Analysis->Structure_Proposal

Caption: Workflow for NMR-based structural analysis.

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Iodo-2-methylaniline. Due to the limited availability of direct experimental data for this specific molecule, the fragmentation pathway is predicted based on established principles of mass spectrometry and comparison with the known fragmentation behavior of structurally related aromatic amines and halogenated compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.

Predicted Mass Spectrum Data

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. These primarily involve the cleavage of the carbon-iodine bond, loss of the methyl group, and fragmentation of the aromatic ring structure. The molecular ion is expected to be prominent due to the stability of the aromatic ring.[3]

Below is a table summarizing the major predicted fragment ions for this compound and a comparison with the known fragmentation of 2-methylaniline (o-toluidine).

Compound Molecular Formula Molecular Weight (Da) Predicted/Known m/z Proposed Fragment Identity and Origin
This compoundC₇H₈IN233.05233[M]⁺• (Molecular Ion)
218[M - CH₃]⁺ (Loss of a methyl radical)
106[M - I]⁺ (Loss of an iodine radical)
77[C₆H₅]⁺ (Phenyl cation)
2-Methylaniline (o-Toluidine)C₇H₉N107.15107[M]⁺• (Molecular Ion)
106[M - H]⁺ (Loss of a hydrogen radical)
92[M - CH₃]⁺ (Loss of a methyl radical)
77[C₆H₅]⁺ (Phenyl cation)

Fragmentation Pathway Visualization

The predicted fragmentation pathway of this compound begins with the molecular ion, which can then undergo several fragmentation steps to produce smaller, stable ions.

Fragmentation_Pathway M This compound [C₇H₈IN]⁺• m/z = 233 F1 [M - I]⁺ m/z = 106 M->F1 - I• F2 [M - CH₃]⁺ m/z = 218 M->F2 - CH₃• F3 [C₆H₅]⁺ m/z = 77 F1->F3 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The data presented in this guide is based on standard mass spectrometry techniques. A typical experimental setup for analyzing this compound would involve the following protocol:[1]

1. Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

2. Instrumentation and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile and thermally stable compounds like this compound.

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS, involving the bombardment of the sample with high-energy electrons (typically 70 eV).[4][5]

  • Ion Source Temperature: Maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.[1]

3. Mass Analysis:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.[1]

  • Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.[1]

  • Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.[1]

Comparison with Alternatives

The fragmentation pattern of this compound can be compared with its non-iodinated counterpart, 2-methylaniline, and other halogenated anilines.

  • 2-Methylaniline (o-Toluidine): The mass spectrum of 2-methylaniline is dominated by the molecular ion (m/z 107) and the loss of a hydrogen atom to form a stable ion at m/z 106. The loss of the methyl group (m/z 92) is also observed. The presence of the iodine atom in this compound introduces a new major fragmentation pathway: the loss of the iodine radical.

  • Other Haloanilines: For chloro- and bromo-anilines, the isotopic pattern of the halogen is a key identifying feature.[3] Iodine is monoisotopic, so this characteristic is absent.[3] However, the large mass of iodine (127 amu) means that the loss of the iodine atom results in a significant mass shift, which is a strong indicator of its presence.[3] The C-I bond is weaker than C-Br and C-Cl bonds, making the loss of the iodine radical a very favorable fragmentation pathway.

References

A Comparative Guide to the Reactivity of 5-Iodo-2-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Iodoanilines are highly versatile building blocks, prized for their reactivity in palladium-catalyzed cross-coupling reactions which enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Among these, 5-Iodo-2-methylaniline presents a unique combination of electronic and steric features. This guide provides an objective comparison of its reactivity against other iodoaniline isomers, supported by experimental data, to inform substrate selection and reaction optimization in synthetic campaigns.

General Reactivity Principles of Iodoanilines

In palladium-catalyzed cross-coupling reactions, the reactivity of an aryl halide is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle. Weaker C-X bonds undergo this step more rapidly, leading to higher overall reaction rates. The established reactivity trend for halogens is:

I > Br > Cl >> F

This principle firmly places iodoanilines as the most reactive haloaniline substrates, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- or chloro-analogs.[1]

The Influence of Substituents: A Comparative Analysis

The reactivity of an iodoaniline isomer is further modulated by the electronic and steric effects of other substituents on the aromatic ring.

  • Electronic Effects : The electron-donating amino group (-NH₂) enhances the electron density of the aromatic ring, which can influence the oxidative addition step.

  • Steric Effects : Substituents ortho to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the rate of reaction compared to meta or para isomers.

For This compound , the key distinguishing feature is the methyl group at the C-2 position, which is ortho to the amino group but meta to the iodine. A more impactful feature is the inherent ortho-relationship between the iodine at C-5 and the methyl group at C-2 in some naming conventions, however, based on the common structure, the methyl group is ortho to the amine. When compared to its isomers, 4-iodoaniline and 3-iodoaniline, the ortho-methyl group in this compound introduces steric hindrance that can influence reaction kinetics.

Quantitative Data Comparison

Disclaimer: The following data is compiled from multiple sources. Reaction conditions, while similar, were not identical. Direct comparison should be made with caution, but the data serves to illustrate general reactivity trends.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The data below suggests that while ortho-substitution can sometimes lower yields compared to less hindered isomers, high efficiency is still achievable with proper ligand and catalyst selection.

Aryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[2]
4-IodoanilinePhenylboronic acidPd(OAc)₂ (0.01)-K₃PO₄EtOH/H₂ORefluxHigh[1]
4-Iodo-3,5-dimethylanilinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90>95BenchChem
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for C-N bond formation. The following data on tolyliodides serves as a proxy to compare the effect of the methyl group's position relative to the iodine. The results indicate that steric hindrance from an ortho-methyl group does not significantly impede the reaction, with all isomers giving excellent yields.

Aryl IodideAmineCatalystBaseYield (%)Reference
o-TolyliodideAnilineNi(acac)₂-92[3]
m-TolyliodideAnilineNi(acac)₂-94[3]
p-TolyliodideAnilineNi(acac)₂-95[3]
Table 3: Comparison of Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Studies show that ortho-substituted iodoanilines are highly effective substrates in this reaction, often providing near-quantitative yields.

Aryl Iodide SubstrateAlkyneCatalyst SystemBaseTemp (°C)Yield (%)Reference
2-Iodo-4-methylanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU120>99Chen et al. (2023)
2-Iodo-5-methylanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU120>99Chen et al. (2023)
4-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT95BenchChem

Visualizing Reactivity Factors and Experimental Workflow

To better understand the principles governing these reactions, the following diagrams illustrate the key factors influencing iodoaniline reactivity and a typical experimental workflow for a cross-coupling reaction.

Factors Influencing Iodoaniline Reactivity Reactivity Iodoaniline Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric NH2_group Activating -NH2 Group (Electron Donating) Electronic->NH2_group I_atom Reactive C-I Bond (Weakest C-Halogen Bond) Electronic->I_atom Ortho_sub Ortho-Substituents (e.g., -CH3) Steric->Ortho_sub Catalyst_bulk Catalyst/Ligand Bulk Steric->Catalyst_bulk

Caption: Key electronic and steric factors that determine the cross-coupling reactivity of substituted iodoanilines.

General Cross-Coupling Experimental Workflow start Start prep Combine Aryl Halide, Coupling Partner & Base start->prep inert Seal Vessel & Purge with Inert Gas (Ar or N2) prep->inert add_solv_cat Add Degassed Solvent & Catalyst/Ligand inert->add_solv_cat react Heat and Stir (Monitor by TLC/GC/LCMS) add_solv_cat->react workup Cool, Quench Reaction & Perform Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory.

Experimental Protocols

Detailed and reproducible protocols are essential for success. The following are representative procedures for Suzuki-Miyaura and Sonogashira coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Substituted Iodoaniline

This protocol is adapted from a general procedure for the coupling of iodoanilines with arylboronic acids.[2]

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL) and Water (1 mL), degassed

  • Reaction vessel (e.g., Schlenk tube), magnetic stirrer, heating mantle

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed toluene and water.

  • Place the tube in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Palladium-Free Sonogashira Coupling of an o-Iodoaniline

This protocol is adapted from a copper-catalyzed procedure for the coupling of o-iodoanilines with terminal alkynes, notable for avoiding palladium.

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)copper(I) tetrahydroborate [(PPh₃)₂CuBH₄] (0.05 mmol, 30 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 304 mg, 300 µL)

  • Ethanol (3 mL)

  • Screw-cap reaction vial, magnetic stirrer, heating mantle

Procedure:

  • In a screw-cap reaction vial equipped with a magnetic stir bar, combine this compound, (PPh₃)₂CuBH₄, and ethanol.

  • Add phenylacetylene and DBU to the mixture.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 2-ethynylaniline derivative.

Conclusion

This compound is a highly effective substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. While the ortho-methyl group can introduce steric effects that may slightly modulate reactivity compared to its 3- and 4-iodo isomers, high yields are consistently achievable through the careful selection of modern catalysts, ligands, and reaction conditions. Its C-I bond provides the intrinsic high reactivity characteristic of all iodoanilines, making it a valuable and versatile tool for the synthesis of complex molecular architectures in drug discovery and materials science.

References

A Comparative Guide to Alternative Reagents for 5-Iodo-2-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, particularly for pharmaceutical and materials science applications, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is fundamental. 5-Iodo-2-methylaniline is a valuable building block in this context, frequently utilized as an electrophilic partner in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. However, considerations of cost, availability, and the desire to modulate reactivity often lead researchers to seek viable alternatives.

This guide provides an objective comparison of this compound with its bromo and chloro analogs, as well as boronic acid derivatives, which offer a different strategic approach. The performance of these alternatives is evaluated based on established reactivity principles and supported by representative experimental data to assist researchers in making informed decisions for their synthetic endeavors.

Fundamental Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, resulting in a well-established reactivity trend: I > Br > Cl.[1] Consequently, aryl iodides like this compound are the most reactive substrates, typically requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] Aryl bromides offer a balance of good reactivity and greater stability, while aryl chlorides are the most cost-effective but often necessitate more forcing conditions and specialized, highly active catalyst systems to achieve efficient conversion.[1]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L_n transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X (e.g., 5-Halo-2-methylaniline) aryl_halide->oxidative_addition organoboron R-B(OR')₂ base Base organoboron->base + base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes the performance of this compound and its alternatives when coupled with a representative boronic acid. Note that for chloro-substituted anilines, more advanced catalyst systems are often required to achieve high yields.

ReagentCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference / Notes
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:H₂O806~95High reactivity allows for standard conditions.
5-Bromo-2-methylaniline Phenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ / Toluene:H₂O1001285-90Requires slightly more active catalyst/ligand system for optimal results.[3]
5-Chloro-2-methylaniline Phenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ / Dioxane11024~80Requires highly active Buchwald ligands and higher temperatures due to lower reactivity.[4]
2-Methyl-5-(boronic acid pinacol ester) 4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O9012~90An alternative strategy where the aniline derivative serves as the nucleophilic partner.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for synthesizing aryl amines, forming C-N bonds.[5] The reactivity trend of the aryl halides significantly influences the reaction conditions required for successful coupling.

ReagentCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference / Notes
This compound MorpholinePd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)Cs₂CO₃ / Toluene908>95High reactivity allows for mild conditions and low catalyst loading.
5-Bromo-2-methylaniline MorpholinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)NaOtBu / Toluene10016~92A robust and common substrate for a wide range of amination reactions.[4]
5-Chloro-2-methylaniline MorpholinePd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)NaOtBu / Dioxane11024~88Often requires more specialized and bulky phosphine ligands to achieve high conversions.[4]

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl bromide, a common and practical alternative.

Materials:

  • 5-Bromo-2-methylaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-2-methylaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add degassed toluene and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is suitable for the amination of aryl chlorides, which are often the most challenging substrates.

Materials:

  • 5-Chloro-2-methylaniline (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried reaction vial or Schlenk tube.

  • Outside the glovebox (under an inert atmosphere), add 5-Chloro-2-methylaniline and the amine.

  • Add anhydrous dioxane via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G start Start setup 1. Add Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) to Vial start->setup inert 2. Purge with Inert Gas (Ar/N₂) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (e.g., 100°C, 18h) solvent->heat monitor 5. Monitor by TLC / GC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The selection of a reagent for cross-coupling is a multi-faceted decision involving reactivity, cost, and the specific requirements of the synthetic route.

  • This compound remains the reagent of choice for reactions where high reactivity and mild conditions are paramount, particularly in late-stage functionalization or with sensitive substrates.

  • 5-Bromo-2-methylaniline represents a practical and cost-effective alternative, offering a good balance between reactivity and stability, making it suitable for a broad range of applications.[1]

  • 5-Chloro-2-methylaniline is the most economical option, but its use is contingent on the availability of highly active catalyst systems and tolerance for more forcing reaction conditions.[1][6]

  • Aniline Boronic Acid/Esters provide a strategic alternative, reversing the roles of the coupling partners in a Suzuki-Miyaura reaction. This can be advantageous when the desired coupling partner is only available as a halide.

By understanding the distinct advantages and requirements of each alternative, researchers can select the optimal building block to efficiently achieve their synthetic targets.

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 5-Iodo-2-methylaniline in synthesis, comparing its performance with its bromo- and chloro-analogues in key cross-coupling reactions and offering insights into the economic implications of this choice.

At the heart of this analysis lies a fundamental trade-off: the enhanced reactivity of the carbon-iodine bond versus the higher acquisition cost of iodinated compounds.[1] Aryl iodides, such as this compound, are generally the most reactive of the aryl halides in widely used palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This heightened reactivity stems from the weaker carbon-iodine bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2] This can translate to significant practical advantages, including milder reaction conditions, shorter reaction times, and potentially higher yields. However, these benefits come at a premium, as iodinated starting materials are consistently more expensive than their brominated and chlorinated counterparts.

Cost and Reactivity: A Quantitative Comparison

To provide a clear quantitative perspective, the following tables summarize the approximate costs of this compound and its analogues, and present representative data on their performance in key cross-coupling reactions.

Table 1: Cost Comparison of 5-Halo-2-methylaniline Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)*
This compound83863-33-6233.0598%~ $30 - $50
5-Bromo-2-methylaniline39478-78-9186.0597%~ $5 - $15
5-Chloro-2-methylaniline95-79-4141.6098%~ $1 - $5

*Prices are estimates based on publicly available data from various chemical suppliers and may vary.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted)Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-902-4>90
2-Iodo-5-methylfuran[2]Pd(PPh₃)₄K₂CO₃Toluene/H₂O90492
5-Bromo-2-methylaniline (Predicted)Pd(dppf)Cl₂K₂CO₃DME8012-2470-85
2-Bromo-5-methylfuran[2]Pd(PPh₃)₄K₂CO₃Toluene/H₂O901275

Table 3: Performance Comparison in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted)BenzylaminePd(OAc)₂ / X-PhosNaOt-BuToluene80-1002-6>90
5-Iodofuran-2-amine[3]BenzylaminePd(OAc)₂ / X-PhosNaOt-BuToluene100-High
5-Bromo-2-methylaniline (Predicted)BenzylaminePd₂(dba)₃ / BINAPNaOt-BuToluene100-11012-2465-80
Aryl Bromides (General)[4]VariousPd(OAc)₂ / X-PhosKOt-BuToluene--Good to Excellent

Table 4: Performance Comparison in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-501-3>95
2-Iodo-5-(m-tolyl)oxazole[5]Terminal AlkynePd(acac)₂ / PPh₃ / CuI-DMF60--
5-Bromo-2-methylaniline (Predicted)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1008-1660-75
Aryl Bromides (General)[6]Terminal AlkynePd Catalyst / CuIAmine BaseVarious---

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the three major cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene and water, 4:1, 5 mL), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and then heated to the desired temperature (typically 80-110°C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) are combined. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for several minutes to allow for the formation of the active catalyst. The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are then added. The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110°C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography.[3][7]

General Procedure for Sonogashira Coupling

To a dry flask under an inert atmosphere, the aryl iodide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. Anhydrous solvent (e.g., THF or DMF) is then introduced, and the mixture is stirred at room temperature for 5-10 minutes. The terminal alkyne (1.2 equiv.) is added dropwise. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 80°C) and monitored by TLC. Upon completion, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[8]

Cost-Benefit Analysis: A Deeper Dive

The decision to use this compound extends beyond the initial reagent cost and reaction yield. A thorough cost-benefit analysis must consider the entire workflow, including downstream processing and its associated expenses.

Factors Favoring this compound (Benefits):

  • Increased Reactivity: As demonstrated, the higher reactivity of the C-I bond can lead to significantly shorter reaction times, increasing throughput and reactor efficiency.

  • Milder Reaction Conditions: The ability to conduct reactions at lower temperatures reduces energy consumption and may prevent the degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity of the crude product.

  • Lower Catalyst Loading: In some cases, the higher reactivity of aryl iodides may allow for a reduction in the amount of expensive palladium catalyst required, partially offsetting the higher initial cost of the starting material.

  • Simplified Purification: Cleaner reactions with fewer byproducts can simplify downstream purification processes, reducing the consumption of solvents and silica gel for chromatography, and minimizing labor costs.

Factors Weighing Against this compound (Costs):

  • Higher Reagent Cost: As shown in Table 1, this compound is substantially more expensive than its bromo- and chloro-analogues. This is a primary consideration, especially for large-scale synthesis.

  • Potential for Side Reactions: While generally more reactive towards the desired coupling, the lability of the C-I bond can sometimes lead to undesired side reactions, such as dehalogenation.

  • Iodine Waste Stream: The use of iodinated compounds results in an iodine-containing waste stream, which may require specialized and more costly disposal procedures compared to bromide or chloride waste.

The following diagram illustrates the logical relationship in the cost-benefit analysis when choosing between an aryl iodide and an aryl bromide.

Cost_Benefit_Analysis cluster_ArylIodide Aryl Iodide (e.g., this compound) cluster_ArylBromide Aryl Bromide (e.g., 5-Bromo-2-methylaniline) ArylIodide Higher Initial Cost Decision Decision Point: Choice of Aryl Halide ArylIodide->Decision Benefit_I Higher Reactivity (Milder Conditions, Shorter Time) Outcome Optimal Synthetic Route Benefit_I->Outcome Benefit_II Potentially Higher Yields Benefit_II->Outcome Benefit_III Simplified Downstream Processing Benefit_III->Outcome Cost_I Iodine Waste Stream Cost_I->Outcome ArylBromide Lower Initial Cost ArylBromide->Decision Cost_B_I Lower Reactivity (Harsher Conditions, Longer Time) Cost_B_I->Outcome Cost_B_II Potentially Lower Yields Cost_B_II->Outcome Cost_B_III More Complex Downstream Processing Cost_B_III->Outcome Decision->Benefit_I favors Iodide Decision->Benefit_II favors Iodide Decision->Benefit_III favors Iodide Decision->Cost_I disfavors Iodide Decision->Cost_B_I disfavors Bromide Decision->Cost_B_II disfavors Bromide Decision->Cost_B_III disfavors Bromide Lapatinib_Synthesis cluster_start cluster_synthesis cluster_intermediates cluster_final A 6-Iodoquinazolin-4(3H)-one S1 Chlorination A->S1 B 3-Chloro-4-(3-fluorobenzyloxy)aniline S2 Nucleophilic Aromatic Substitution B->S2 C 5-Formylfuran-2-boronic acid S3 Suzuki Coupling C->S3 D 2-(Methylsulfonyl)ethylamine S4 Reductive Amination D->S4 I1 4-Chloro-6-iodoquinazoline S1->I1 I2 N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine S2->I2 I3 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) amino)quinazolin-6-yl)furan-2-carbaldehyde S3->I3 I4 Lapatinib (Free Base) S4->I4 S5 Salt Formation FP Lapatinib Ditosylate S5->FP I1->S2 I2->S3 I3->S4 I4->S5

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of 5-Iodo-2-methylaniline, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative data, and offers a logical workflow for a multi-faceted purity assessment.

The primary analytical techniques for determining the purity of aromatic amines like this compound include chromatographic methods for separation of impurities and spectroscopic methods for structural confirmation and quantification. The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of the most common techniques used for the purity assessment of this compound and related compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection and identification.Absolute quantification based on the direct relationship between signal intensity and the number of protons.
Typical Purity Assay >98%≥98%[1]≥97.0%[3]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL (for related compounds)[4]1.0 mg/L (for methyl anilines)[5]Typically in the low µg/mL range, but dependent on the analyte and standard.
Limit of Quantitation (LOQ) 0.5 - 1.0 µg/mL (for related compounds)[4]Not explicitly found for this compound, but typically higher than LOD.Generally higher than chromatographic techniques, dependent on experimental setup.
Linearity (R²) >0.999 (for related compounds)[4][6]>0.999 (for methyl anilines)[5]Excellent, as it is a primary ratio method.
Precision (RSD) < 2% (Intra- and Inter-day)[4]< 2.5%[5]Typically < 1%
Strengths High resolution, suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy.[7]High sensitivity, provides structural information of impurities through mass spectra, ideal for volatile compounds.[2]Absolute quantification without a specific reference standard of the analyte, provides structural confirmation, non-destructive.[2]
Limitations Requires a reference standard for quantification, may not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the separation and quantification of this compound from its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[7]

    • Gradient Program: A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition to a final concentration of 0.1 mg/mL.[7]

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurity levels are calculated based on their relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[8]

  • Chromatographic Conditions:

    • Column: DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm).[5][9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Oven Temperature Program: Initial temperature at 50 °C for 5 minutes, then ramp to 280 °C at 8 °C/min, and hold for 15 minutes.[11]

    • Injector Temperature: 250 °C.[11]

    • Split Ratio: 20:1.[9]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[8]

    • Interface Temperature: 280 °C.[8]

    • Mass Scan Range: 40-450 amu.[2]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: The percentage purity is calculated from the relative peak areas in the total ion chromatogram. The mass spectra of impurity peaks can be compared against spectral libraries for identification.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[11]

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl₃).[11]

    • Internal Standard: A high-purity compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Pulse Angle: A 90° pulse.[2]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent to dissolve the sample and standard completely.

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula:[2] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P_std = purity of the standard

Visualizing the Workflow

A logical workflow for the comprehensive purity assessment of this compound is essential for ensuring the reliability of the results. The following diagram illustrates a recommended approach, starting from initial structural confirmation to detailed impurity profiling.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Purity Determination & Impurity Profiling Sample This compound Sample NMR_Structural ¹H and ¹³C NMR Spectroscopy Sample->NMR_Structural FTIR FTIR Spectroscopy Sample->FTIR Structure_Confirmed Structure Confirmed? NMR_Structural->Structure_Confirmed FTIR->Structure_Confirmed HPLC HPLC Analysis (Quantitative Purity) Structure_Confirmed->HPLC Yes GCMS GC-MS Analysis (Volatile Impurities) Structure_Confirmed->GCMS Yes qNMR qNMR Analysis (Absolute Purity) Structure_Confirmed->qNMR Yes Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Workflow for purity assessment of this compound.

Conclusion

For a thorough and reliable purity assessment of this compound, a multi-technique approach is strongly recommended. Initial screening with ¹H NMR and FTIR should be performed for structural confirmation. Subsequently, a combination of HPLC and GC-MS provides a detailed impurity profile and accurate quantification of the main component. For absolute purity determination without the need for a specific reference standard, qNMR is an invaluable tool. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research, development, or quality control process.

References

A Comparative Guide to the Synthesis of 5-Iodo-2-methylaniline: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and other high-value organic compounds. Its utility lies in the strategic placement of the iodo and methyl groups on the aniline ring, which allows for diverse downstream functionalization. Traditionally, the synthesis of this compound has relied on a multi-step process involving the reduction of a nitrated precursor. This guide presents a comprehensive comparison of this established route with a novel, more direct approach utilizing a modern iodination reagent. The objective is to provide an evidence-based evaluation of the two methods, enabling researchers to make informed decisions based on performance, efficiency, and reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the established and a new synthetic route to this compound.

Parameter Established Route: Reduction of 4-Iodo-2-nitrotoluene New Route: Direct Iodination of 2-Methylaniline
Starting Material 4-Iodo-2-nitrotoluene2-Methylaniline (o-toluidine)
Key Reagents Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, EthanolN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile
Reaction Time 1.5 hours2 hours
Reaction Temperature 70°C (Reflux)Room Temperature
Yield High (typically >90%)Excellent (reported up to 95% for similar substrates)
Purity of Crude Product Generally high, requires neutralization and extractionHigh, requires quenching and extraction
Key Advantages - High yielding and reliable- Well-established and documented- Milder reaction conditions (room temp.)- More atom-economical (direct C-H functionalization)- Avoids the use of a nitrated precursor
Key Disadvantages - Requires a pre-functionalized starting material- Use of strong acid and a stoichiometric amount of metal reductant- Potential for isomeric impurities if regioselectivity is not optimal- NIS can be a more expensive reagent
Safety Considerations - Handling of concentrated HCl- Tin residues in waste- Handling of trifluoroacetic acid

Experimental Protocols

Established Route: Reduction of 4-Iodo-2-nitrotoluene

This method involves the reduction of the nitro group of 4-iodo-2-nitrotoluene using stannous chloride in an acidic alcoholic solution.

Materials:

  • 4-Iodo-2-nitrotoluene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of stannous chloride dihydrate in ethanol and concentrated HCl is prepared.

  • The mixture is heated to 70°C to achieve a clear solution.

  • 4-Iodo-2-nitrotoluene is added portion-wise to the hot solution.

  • The reaction mixture is maintained at reflux (approximately 70°C) for 1.5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is carefully neutralized with a sodium hydroxide solution to precipitate tin salts.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]

New Synthetic Route: Direct Regioselective Iodination of 2-Methylaniline

This novel approach employs the direct iodination of commercially available 2-methylaniline using N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to promote regioselective substitution at the para position to the amino group.[2][3][4]

Materials:

  • 2-Methylaniline (o-toluidine)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Saturated sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of 2-methylaniline in acetonitrile in a round-bottom flask, a catalytic amount of trifluoroacetic acid is added.

  • The solution is stirred at room temperature, and N-iodosuccinimide is added portion-wise.

  • The reaction is stirred at room temperature for 2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.[2][3][4]

Mandatory Visualizations

G cluster_established Established Synthetic Route cluster_new New Synthetic Route 4-Iodo-2-nitrotoluene 4-Iodo-2-nitrotoluene Reduction Reduction 4-Iodo-2-nitrotoluene->Reduction SnCl2, HCl, EtOH, 70°C 5-Iodo-2-methylaniline_E This compound Reduction->5-Iodo-2-methylaniline_E 2-Methylaniline 2-Methylaniline Direct Iodination Direct Iodination 2-Methylaniline->Direct Iodination NIS, TFA (cat.), MeCN, RT 5-Iodo-2-methylaniline_N This compound Direct Iodination->5-Iodo-2-methylaniline_N

Caption: Comparison of the established and new synthetic routes to this compound.

G cluster_workflow Experimental Workflow: New Synthetic Route Start Start Dissolve Dissolve 2-Methylaniline in Acetonitrile Start->Dissolve Add_TFA Add catalytic TFA Dissolve->Add_TFA Add_NIS Add NIS portion-wise Add_TFA->Add_NIS Stir Stir at RT for 2h Add_NIS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Step-by-step workflow for the new direct iodination route.

References

A Comparative Guide to Catalysts for 5-Iodo-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylamine motif is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 5-Iodo-2-methylaniline serves as a versatile building block for the introduction of a substituted aryl group. The formation of a carbon-nitrogen (C-N) bond with this substrate is typically achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of C-N cross-coupling reactions with this compound. Below is a summary of typical performance data for various catalytic systems based on established protocols for analogous aryl iodides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Palladium-Catalyzed
Pd(OAc)₂XPhosNaOtBuToluene10012-2485-95
Pd₂(dba)₃SPhosCs₂CO₃Dioxane10012-2480-90
Pd(OAc)₂BINAPK₃PO₄Toluene11018-3075-85
Copper-Catalyzed
CuIL-ProlineK₂CO₃DMSO11024-4870-85
CuI1,10-PhenanthrolineCs₂CO₃Dioxane11024-4875-90
Cu₂ONoneK₃PO₄DMF120-14036-6060-75

Note: Yields are highly dependent on the specific amine coupling partner and reaction scale. The data presented are estimates for the coupling of this compound with a simple primary or secondary amine.

Experimental Protocols

Detailed methodologies for the two primary catalytic systems are provided below. These protocols are generalized and may require optimization for specific substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl iodides.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture to achieve a desired concentration (typically 0.1-0.2 M).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methylaniline derivative.

Copper-Catalyzed Ullmann Condensation

This protocol is based on modern ligand-accelerated Ullmann-type reactions.[1]

Materials:

  • This compound

  • Amine coupling partner

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a desired concentration (typically 0.2-0.5 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24-48 hours with vigorous stirring.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycles

To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids: this compound, catalyst, ligand, base) start->setup inert 2. Establish Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent 3. Add Anhydrous Solvent and Liquid Amine inert->solvent react 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup 5. Workup (Cool, filter, extract, wash) react->workup purify 6. Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)-I(L) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)-NR'R''(L) pd2_complex->amido_complex R'R''NH, Base amine_coordination Amine Coordination + Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product reductive_elimination Reductive Elimination Ullmann_Cycle cluster_cycle Catalytic Cycle cu1 Cu(I)X (Catalyst Precursor) cu_amide L-Cu(I)-NR'R'' cu1->cu_amide R'R''NH, Base, Ligand ligand_exchange Ligand Exchange cu3_complex Ar-Cu(III)(I)-NR'R''(L) cu_amide->cu3_complex Ar-I oxidative_addition Oxidative Addition cu3_complex->cu1 product Ar-NR'R'' (Product) cu3_complex->product reductive_elimination Reductive Elimination

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions utilizing 5-iodo-2-methylaniline as a key building block. Due to the limited availability of direct head-to-head comparative studies on this specific substrate, this document extrapolates from established protocols and data for structurally similar aryl iodides. The information presented here is intended to serve as a foundational resource for selecting optimal reaction conditions and catalytic systems in the synthesis of complex molecules derived from this compound.

Comparative Performance of Catalytic Systems

The following table summarizes the anticipated performance of different palladium-catalyzed cross-coupling reactions with this compound. The data presented are estimations based on analogous systems and should be considered as starting points for experimental validation.

Cross-Coupling ReactionCatalyst SystemTypical NucleophileAnticipated Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosArylboronic acid70-9012-2480-110Ligand choice is crucial to overcome potential steric hindrance from the methyl group.[1]
Heck Pd(OAc)₂ / P(o-tol)₃Alkene (e.g., styrene)60-8016-24100-120Regioselectivity can be a challenge with substituted alkenes.[1]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosPrimary/Secondary Amine65-8518-24100-110Requires a strong base; substrate compatibility should be carefully considered.[1]
Sonogashira Pd(PPh₃)₂Cl₂ / CuITerminal Alkyne75-958-16Room Temp. to 60Copper co-catalyst is typically required; can often be run under milder conditions.

Mechanistic Overview: Palladium Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-B(OR)₂ PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord Alkene PdII_Alkene [Ar-Pd(II)-I(L_n)(Alkene)] Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Int R-CH₂-CH(Ar)-Pd(II)-I(L_n) MigIns->PdII_Int BetaHydride β-Hydride Elimination PdII_Int->BetaHydride Substituted Alkene PdH H-Pd(II)-I(L_n) BetaHydride->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 -HI Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-I(L_n)(HNR₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Combine catalyst, ligand, base, and this compound in an inert atmosphere add_reagents Add solvent and nucleophile setup->add_reagents heating Heat to specified temperature add_reagents->heating monitoring Monitor progress by TLC or GC-MS heating->monitoring quench Cool and quench the reaction monitoring->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterization Characterize product (NMR, MS, etc.) purify->characterization

References

A Comparative Guide to the Synthetic Applications of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-methylaniline, also known as 2-amino-4-iodotoluene, is a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the methyl and amino groups, combined with the high reactivity of the carbon-iodine (C-I) bond, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comparative analysis of its performance in key synthetic transformations, offering experimental insights for researchers, chemists, and professionals in drug development.

The primary advantage of this compound lies in the C-I bond, which is weaker and more readily undergoes oxidative addition in palladium-catalyzed cycles compared to its bromo- and chloro-analogs. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making it a preferred choice for complex molecule synthesis.

Palladium-Catalyzed C-C Bond Formation

The formation of carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. This compound serves as an excellent substrate for cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species. The reactivity of the halide is critical, following the general trend: I > Br > Cl.[1] This makes this compound a highly reactive partner, often enabling catalysis under milder conditions than its halogen counterparts.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product reagents1 This compound (Ar-I) reagents1->oa_complex reagents2 R'-B(OH)₂ + Base reagents2->trans_complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Comparative Performance Data

The following table summarizes typical performance differences between this compound and its bromo- and chloro-analogs in Suzuki-Miyaura couplings. The data is representative, illustrating the general reactivity trend where iodo-substrates require less forcing conditions.

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O804>95
5-Bromo-2-methylaniline Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012~85
5-Chloro-2-methylaniline Phenylboronic acidPd₂(dba)₃ (4) + XPhos (8)K₃PO₄t-BuOH11024~70

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 80°C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[3] The reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[4] Similar to the Suzuki reaction, the reactivity order of the halide is I > Br >> Cl, making this compound an ideal substrate.[5]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(I) Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Alk Ar-Pd(II)L₂(C≡CR') PdII_Ar->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alk->Product CuI Cu(I) Cu_Alk Cu(I)-C≡CR' CuI->Cu_Alk Deprotonation (Base) Cu_Alk->PdII_Ar To Transmetalation Cu_Alk->CuI Alkyne H-C≡CR' Alkyne->CuI

Caption: Catalytic Cycles of the Sonogashira Coupling.

Comparative Performance Data

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHF252>95
5-Bromo-2-methylaniline PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NTHF608~80
5-Chloro-2-methylaniline PhenylacetylenePd(OAc)₂ (5) + SPhos (10)Cs₂CO₃Dioxane11024~50

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 233 mg) in anhydrous triethylamine (Et₃N, 5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg).

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 2 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the mixture through a pad of celite to remove the catalyst, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure arylalkyne product.

Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, forming aryl amines from aryl halides and primary or secondary amines.[6] The reaction is crucial in pharmaceutical synthesis where the aryl amine moiety is a common pharmacophore. While aryl iodides can sometimes present challenges due to the formation of inhibitory palladium-iodide complexes, modern bulky phosphine ligands have largely overcome this, allowing for efficient coupling.[7][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex Ar-Pd(II)L(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Aryl Amine) amido_complex->product reagents1 This compound (Ar-I) reagents1->oa_complex reagents2 HNR'R'' + Base reagents2->amido_complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Comparative Performance Data

For Buchwald-Hartwig amination, aryl bromides are often considered ideal, but modern catalysts show excellent performance with iodides.

Aryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2) + Xantphos (4)NaOtBuToluene1008>90
5-Bromo-2-methylaniline MorpholinePd₂(dba)₃ (2) + BINAP (3)NaOtBuToluene1006>95
5-Chloro-2-methylaniline MorpholinePd(OAc)₂ (2) + RuPhos (4)K₃PO₄Dioxane11018~85

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 233 mg), morpholine (1.2 mmol, 105 µL), and anhydrous toluene (5 mL).[9]

  • Reaction: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-arylated amine.

Application in Bioactive Molecule Synthesis

This compound is a key starting material for a wide range of bioactive compounds, including anti-cancer and anti-inflammatory agents.[10] Its ability to undergo sequential, regioselective cross-coupling reactions allows for the rapid construction of complex, highly functionalized molecular scaffolds. For example, the iodo group can be reacted first under mild Suzuki conditions, leaving the amino group available for subsequent derivatization or another C-N coupling reaction.

Bioactive_Synthesis_Workflow start This compound step1 Suzuki Coupling (C-C Bond Formation) start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Acylation / Sulfonylation (Amine Functionalization) intermediate1->step2 intermediate2 Functionalized Scaffold step2->intermediate2 step3 Further Cyclization or Coupling Reaction intermediate2->step3 final Complex Bioactive Molecule (e.g., Kinase Inhibitor) step3->final

Caption: Synthetic workflow from building block to bioactive molecule.

Conclusion

This compound is a superior building block for synthetic applications where reactivity and efficiency are paramount. Its C-I bond facilitates a range of palladium-catalyzed cross-coupling reactions under significantly milder conditions than its bromo- and chloro-analogs. This enhanced reactivity allows for greater functional group tolerance, shorter reaction times, and often higher yields, providing a distinct advantage in the multi-step synthesis of complex pharmaceuticals and other high-value compounds. For researchers in drug discovery, leveraging the unique properties of this compound can accelerate the development of novel molecular entities.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-methylaniline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Iodo-2-methylaniline, a compound recognized for its toxicity and potential environmental hazards. Adherence to these protocols is essential for minimizing risk and maintaining regulatory compliance.

I. Immediate Safety Considerations

This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1]. It can also cause serious eye and skin irritation[2]. Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact[1].
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Face Protection Face shieldTo provide an additional layer of protection for the face[1].
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or dust/vapors are generated[1][3].
Protective Clothing Laboratory coatTo protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[3]. This typically involves incineration.

1. Waste Collection and Storage:

  • Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Keep the container tightly closed and locked up or in an area accessible only to authorized personnel[2][4].

2. Preparing for Disposal:

  • Do not dispose of this compound down the drain or with general household garbage[3][5]. This is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life[2][1].
  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.
  • Inform the disposal service of the chemical's identity and associated hazards.

3. Recommended Disposal Method:

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][3]. This ensures the complete destruction of the hazardous compound.

4. Disposal of Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product[1][3].
  • Do not reuse empty containers.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the product from entering them[3].

  • Cleanup :

    • For solid spills, carefully pick up and place in a suitable container for disposal. Avoid creating dust[3].

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination : Clean the affected area thoroughly.

  • Personal Protection : Wear appropriate PPE throughout the cleanup process.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation and Collection cluster_disposal Disposal Path cluster_end Completion start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Secure, Ventilated Area collect->storage no_drain Do NOT Dispose in Drain or Trash storage->no_drain contact_vendor Contact Licensed Waste Disposal Service incineration Incineration with Combustible Solvent (with afterburner and scrubber) contact_vendor->incineration no_drain->contact_vendor Proceed package_disposal Dispose of Contaminated Packaging as Unused Product incineration->package_disposal end End: Proper Disposal Complete package_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

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